Methyl 2-(methylsulfanyl)prop-2-enoate
Description
Properties
CAS No. |
43228-10-0 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methyl 2-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C5H8O2S/c1-4(8-3)5(6)7-2/h1H2,2-3H3 |
InChI Key |
QCGQAWBHALUDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)SC |
Origin of Product |
United States |
Engineering Oxidation-Responsive Sulfur-Containing Acrylate Monomers: A Technical Guide to ROS-Triggered Polymeric Systems
As a Senior Application Scientist, I approach the design of stimuli-responsive nanocarriers not merely as an exercise in synthetic chemistry, but as a precise engineering challenge. Pathological microenvironments—such as those found in solid tumors or severe inflammatory sites—are characterized by elevated levels of reactive oxygen species (ROS), primarily hydrogen peroxide (
Sulfur-containing acrylate monomers, specifically [1], offer an elegant solution. By leveraging the unique redox chemistry of the sulfur atom, we can engineer drug delivery systems that undergo a non-cleaving, polarity-shifting phase transition, ensuring that therapeutics are released strictly on-demand.
Mechanistic Foundations of Thioether Oxidation
The core principle behind thioether-based responsive materials is their ability to undergo a continuous[2] upon exposure to ROS. Unlike thioketals or peroxalates that rely on backbone cleavage (which can lead to sudden, uncontrolled burst release), thioethers maintain their structural backbone while altering their solubility profile.
The Causality of the Phase Shift:
In an aqueous physiological environment, the thioether (sulfide) group is highly hydrophobic, driving the self-assembly of micelles or maintaining the collapsed state of a hydrogel. When exposed to mild ROS concentrations (e.g., 100 µM
Figure 1: Oxidation-induced phase transition of thioether groups to sulfoxide and sulfone.
Monomer Design and Synthesis Strategy
Recent advancements have highlighted the utility of [3]. These difunctional monomers are synthesized via a thiol-Michael addition click reaction.
Why Thiol-Michael Addition? This specific click chemistry is chosen because it proceeds under mild conditions, achieves near-quantitative yields, and—crucially for biomedical applications—does not generate cytotoxic small-molecule byproducts[3].
Why Acrylates?
The terminal acrylate groups allow for rapid photopolymerization via UV light. This enables the fabrication of high-resolution, 4D-printable smart hydrogels. However, pure EGnSA hydrogels can become excessively brittle upon massive ROS-induced swelling. To counteract this, we copolymerize EGnSA with polar comonomers like 2-hydroxyethyl acrylate (HEA), which improves aqueous compatibility and structural integrity post-oxidation[4]. Furthermore, integrating hydrophilic PEG segments with hydrophobic
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating analytical checkpoints at every critical transition.
Figure 2: Experimental workflow from monomer synthesis to ROS-triggered drug release.
Protocol 1: Synthesis of EGnSA Monomers
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve the dithiol precursor and the acrylate precursor in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalysis: Add a catalytic amount of triethylamine (TEA) dropwise at 0°C to initiate the thiol-Michael addition. Stir at room temperature for 12 hours.
-
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation Checkpoint: Perform FTIR spectroscopy. The complete disappearance of the thiol (S-H) stretching band at ~2550 cm⁻¹ validates 100% conversion. Subsequent
NMR must confirm the preservation of the terminal acrylate double bonds (peaks at 5.8–6.4 ppm)[4].
Protocol 2: Photopolymerization and Hydrogel Formulation
-
Precursor Mixing: Mix the synthesized EGnSA monomer with the polar comonomer (HEA) at a predetermined molar ratio (e.g., 7:93) to ensure post-swelling stability[3].
-
Initiation: Add a photoinitiator (e.g., Darocur 1173 or Irgacure 2959, 1-2 wt%).
-
Curing: Irradiate the mixture with UV light (365 nm) for 5–10 minutes.
-
Self-Validation Checkpoint: Conduct dynamic oscillatory rheology on the cured sample. Successful gelation is definitively confirmed when the elastic modulus (G') is strictly greater than the loss modulus (G'') across the frequency sweep[4].
Protocol 3: ROS-Triggered Release Kinetics Assay
-
Loading: Swell the validated hydrogel in a concentrated solution of a model chemotherapeutic (e.g., 5-Fluorouracil) until equilibrium is reached[3].
-
Incubation: Submerge the loaded hydrogels in PBS (pH 7.4) containing varying concentrations of
(0 µM [Control], 100 µM, 1 mM, and 9 mM) at 37°C. -
Quantification: Extract aliquots of the release medium at specific time intervals (replacing with fresh medium to maintain sink conditions).
-
Self-Validation Checkpoint: Quantify drug concentration via HPLC or UV-Vis spectroscopy. The system is validated if the cumulative release profile shows a statistically significant, dose-dependent acceleration in the
groups compared to the flat baseline of the PBS control[3].
Quantitative Data Presentation
To aid in material selection, the following table summarizes the structural and functional differences between common sulfur-based ROS-responsive units used in nanomedicine[2],[5].
| Sulfur-Containing Unit | Primary ROS Oxidation Products | Phase Transition Mechanism | Structural Integrity | Typical Biomedical Application |
| Thioether Acrylates (EGnSA) | Sulfoxide, Sulfone | Hydrophobic | Maintained (Swelling) | 4D Printable Hydrogels, Implants |
| Poly(propylene sulfide) (PPS) | Sulfoxide, Sulfone | Hydrophobic | Maintained (Disassembly) | Micelles, Polymeric Vesicles |
| Thioketals | Ketones, Thiols | Bond Cleavage | Degraded | Nanoparticle Disassembly |
| Poly( | Sulfoxide, Sulfone | Hydrophobic | Maintained | Dual-responsive (Thermal/ROS) Carriers |
References
-
Criado-Gonzalez, M., & Mecerreyes, D. (2022). Thioether-based ROS responsive polymers for biomedical applications. Journal of Materials Chemistry B, 10(37), 7206-7221. URL: [Link]
-
Regato-Herbella, M., Morhenn, I., Mantione, D., Pascuzzi, G., Gallastegui, A., Valle, A. B. C. D. S., Moya, S. E., Criado-Gonzalez, M., & Mecerreyes, D. (2023). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release. Chemistry of Materials, 36(3), 1262-1272. URL: [Link]
-
Xiao, C., Ding, J., Ma, L., Yang, C., Zhuang, X., & Chen, X. (2015). Synthesis of thermal and oxidation dual responsive polymers for reactive oxygen species (ROS)-triggered drug release. Polymer Chemistry, 6(5), 738-747. URL: [Link]
-
Hu, C., et al. (2020). Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems. Frontiers in Bioengineering and Biotechnology, 8. URL: [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Guide: Methyl 2-(methylthio)acrylate (M2MTA) vs. Methyl Methacrylate (MMA)
Topic: Methyl 2-(methylthio)acrylate vs. Methyl Methacrylate Hydrophobicity & Physicochemical Properties Content Type: Technical Whitepaper / Comparative Guide Audience: Senior Polymer Scientists, Drug Delivery Researchers, and Optical Materials Engineers
Executive Summary
This guide provides a rigorous comparative analysis of Methyl methacrylate (MMA) , the industry standard for optical thermoplastics, and Methyl 2-(methylthio)acrylate (M2MTA) , an emerging
While MMA is ubiquitous for its balance of clarity, mechanical strength, and processability, M2MTA introduces a sulfur atom at the
Part 1: Molecular Architecture & Physicochemical Baseline
The core difference lies in the
Comparative Physicochemical Data
| Property | Methyl Methacrylate (MMA) | Methyl 2-(methylthio)acrylate (M2MTA) | Significance |
| Formula | Sulfur introduces higher atomic weight and polarizability. | ||
| MW ( g/mol ) | 100.12 | 132.18 | Higher density potential in M2MTA. |
| Structure | Steric bulk: | ||
| LogP (Hydrophobicity) | 1.35 – 1.38 (Exp.) | ~1.65 – 1.75 (Calc.) | M2MTA is more lipophilic due to the sulfur moiety. |
| Refractive Index ( | 1.414 (Monomer) / 1.49 (Polymer) | > 1.52 (Monomer) / > 1.60 (Polymer) | Sulfur's high molar refraction increases |
| Solubility Parameter ( | ~18.0 | ~19.5 | M2MTA shows enhanced compatibility with aromatic solvents. |
Structural Visualization
The following diagram illustrates the structural divergence and its immediate impact on macromolecular properties.
Figure 1: Structure-Property Relationship Flow. Note how the introduction of sulfur (M2MTA) cascades into optical and hydrophobic advantages.
Part 2: The Sulfur Effect – Hydrophobicity & Optical Properties
Hydrophobicity Analysis
While MMA is moderately hydrophobic, it retains significant water solubility (~1.5 g/100 mL) due to the ester linkage. M2MTA increases hydrophobicity through two mechanisms:
-
Lipophilicity of the Thioether: The
group is less polar than the ester carbonyl but contributes significantly to the molecule's dispersion forces. The Hansch -constant for (0.61) is higher than that of (0.56), leading to a higher partition coefficient (LogP). -
Solvation Shell Dynamics: The larger sulfur atom disrupts water structuring more effectively than the compact methyl group, reducing water solubility and enhancing encapsulation efficiency for hydrophobic drugs in polymeric nanoparticles.
Refractive Index (The Critical Differentiator)
For optical applications, MMA is limited to an
-
Mechanism: Sulfur atoms have high atomic polarizability due to loosely held valence electrons. This allows the electron cloud to interact more strongly with the electric field of light, reducing the phase velocity and increasing the refractive index.
-
Application: Poly(M2MTA) is ideal for encapsulants in LEDs and high-performance lenses where reducing thickness without sacrificing optical power is required.
Part 3: Polymerization Kinetics & Synthesis Protocols
Synthesis of M2MTA Monomer
Unlike MMA, which is produced via the acetone cyanohydrin or C2 routes, M2MTA requires specific
Protocol A: Synthesis via Baylis-Hillman Derivative (Conceptual)
-
Reagents: Methyl acrylate, Dimethyl disulfide, DABCO (catalyst).
-
Mechanism: The reaction typically involves the sulfenylation of the acrylate enolate.
-
Purification: Vacuum distillation is critical to prevent spontaneous polymerization, as sulfur-stabilized radicals can induce auto-polymerization.
Polymerization Workflow
M2MTA exhibits captodative character. The electron-withdrawing carbonyl and the electron-donating sulfide on the same carbon stabilize the radical. This can lead to slower propagation rates (
Standard Free Radical Polymerization Protocol:
-
Preparation:
-
Pass M2MTA through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).
-
Degas the monomer via three freeze-pump-thaw cycles (Sulfur radicals are sensitive to oxygen inhibition).
-
-
Reaction Setup:
-
Solvent: Toluene or Anisole (M2MTA is soluble in aromatics).
-
Initiator: AIBN (Azobisisobutyronitrile). Concentration: 1.0 mol%.
-
Temperature: 65°C (Standard AIBN half-life temp).
-
-
Execution:
-
Seal under Argon atmosphere.
-
Stir at 65°C for 12–24 hours. Note: M2MTA kinetics are slower than MMA; expect lower conversion at equal time points.
-
-
Purification:
-
Precipitate into cold Methanol (unlike PMMA, Poly(M2MTA) may require Hexane/Methanol mixtures depending on MW).
-
Dry under vacuum at 40°C.
-
Figure 2: Polymerization workflow for M2MTA. Note the emphasis on degassing due to sulfur sensitivity.
Part 4: Applications in Drug Delivery & Optics
Drug Delivery Systems (DDS)
The enhanced hydrophobicity of M2MTA makes it a superior choice over MMA for encapsulating highly lipophilic drugs (BCS Class II/IV).
-
Hydrophobic Core: In block copolymers (e.g., PEG-b-Poly(M2MTA)), the M2MTA block forms a dense, hydrophobic core that resists water penetration better than PMMA, reducing "burst release" effects.
-
ROS Responsiveness: The thioether group (
) can be oxidized to sulfoxide ( ) or sulfone ( ) by Reactive Oxygen Species (ROS). This creates a stimuli-responsive mechanism where the polymer becomes hydrophilic and releases the drug specifically in oxidative environments (e.g., tumor tissues). MMA lacks this intrinsic responsiveness.
High Refractive Index Coatings
-
Lens Fabrication: Poly(M2MTA) is used as a cladding material or a primary lens material where high
allows for thinner, lighter lenses compared to PMMA. -
Anti-Reflective Coatings: Used in multilayer stacks where alternating high/low refractive index layers are required.
References
-
Beadie, G., et al. (2015).[2] "Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm." Applied Optics, 54(31), F139-F143. Link
-
BenchChem Technical Support. (2025). "The Decisive Role of the Alpha-Methyl Group: A Comparative Guide to Methacrylate and Acrylate Polymerization Kinetics." BenchChem Whitepapers. Link
-
Xu, S., et al. (2017).[3] "2-(Methylthio)ethyl Methacrylate: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly."[3] ACS Macro Letters, 6(11), 1237-1244. Link
-
Li, T., et al. (2021).[4][5] "Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics." Polymer, 213, 123207.[4] Link[4]
-
Tang, Y., et al. (2015). "High-refractive index acrylate polymers for applications in nanoimprint lithography." eScholarship, University of California. Link
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- 4. impact.ornl.gov [impact.ornl.gov]
- 5. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]
Thioether Acrylate-Based Stimuli-Responsive Polymers: A Guide to Synthesis, Mechanism, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stimuli-responsive polymers, or "smart" polymers, represent a frontier in materials science, capable of undergoing significant physicochemical changes in response to external triggers.[1] Among these, polymers featuring thioether linkages have garnered substantial interest for their sensitivity to reactive oxygen species (ROS), a key biological stimulus.[2][3] This guide provides a comprehensive technical overview of a versatile subclass: thioether acrylate polymers. We will explore the primary synthesis methodologies, delve into the fundamental mechanisms governing their responsiveness, detail essential characterization techniques, and survey their cutting-edge applications in drug delivery and tissue engineering. This document is intended to serve as a foundational resource for researchers aiming to design and implement these advanced materials in biomedical contexts.
Introduction: The Intersection of Stimuli-Response and Functional Monomers
The field of smart materials is driven by the need for systems that can interact intelligently with their environment.[4] In biomedicine, this translates to materials that can release therapeutic payloads at specific pathological sites or provide dynamic scaffolding for tissue regeneration.[5][6] The environmental cues in a biological system are diverse, including pH, temperature, enzymes, and redox potential.[4][7]
Thioether-containing polymers have emerged as premier candidates for redox-responsive applications.[2][3] The sulfur atom in a thioether group can be selectively oxidized by ROS, such as hydrogen peroxide (H₂O₂), which are often upregulated in inflammatory or cancerous microenvironments.[2][8] This oxidation transforms the relatively hydrophobic thioether into a more hydrophilic sulfoxide and subsequently a sulfone.[9][10] This transition from hydrophobic to hydrophilic is the cornerstone of their function, enabling the design of materials that can swell, disassemble, or alter their surface properties on demand.[2][3]
The power of the thioether moiety is amplified when combined with the acrylate monomer platform. Acrylates are highly versatile, undergoing rapid and efficient polymerization through various mechanisms, including free-radical and Michael addition reactions.[11] This allows for the creation of a wide array of polymer architectures, from linear chains to crosslinked hydrogels.[12][13] The combination of thioether functionality for stimuli-response and an acrylate backbone for structural versatility makes thioether acrylate polymers a highly adaptable and potent class of smart biomaterials.[14][15]
Core Synthesis Strategies
The creation of well-defined thioether acrylate polymers relies on robust and controllable polymerization techniques. The choice of method dictates the polymer's architecture, molecular weight, and, ultimately, its functional properties.
Thiol-Michael Addition: The "Click" Chemistry Approach
One of the most efficient methods for synthesizing thioether-containing polymers is the thiol-Michael addition reaction.[16][17] This "click" reaction involves the base-catalyzed addition of a thiol (R-SH) across the double bond of an acrylate. It is highly efficient, proceeds rapidly at room temperature, generates no byproducts, and is not inhibited by oxygen.[18][19]
This strategy is frequently used to create crosslinked hydrogel networks. Typically, a multifunctional thiol monomer is reacted with a multifunctional acrylate monomer. The reaction forms a thioether linkage at the β-position relative to the ester carbonyl group.[19]
Causality in Synthesis: The choice of a base catalyst, such as a tertiary amine (e.g., triethylamine) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then initiates the attack on the electron-deficient acrylate double bond.[16] This mechanism ensures a rapid and highly specific reaction, leading to a homogenous polymer network.[16][17]
Controlled Radical Polymerization of Thioacrylate Monomers
An alternative strategy involves the direct polymerization of thioacrylate monomers. While less common than their oxygen-based acrylate counterparts, thioacrylates can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[20]
This approach offers precise control over molecular weight, dispersity, and architecture (e.g., block copolymers).[20] The synthesis of various thioacrylate monomers, such as ethyl thioacrylate and phenyl thioacrylate, has been reported, expanding the toolbox for creating functional sulfur-containing polymers.[20]
Causality in Synthesis: The use of a RAFT agent, such as a trithiocarbonate, is essential for achieving control. The RAFT agent reversibly caps the growing polymer chains, preventing premature termination and allowing for the sequential addition of monomers. This level of control is crucial for designing advanced architectures like amphiphilic block copolymers that can self-assemble into nanoparticles for drug delivery.[20][21]
Mechanisms of Stimuli-Responsiveness
The "smart" behavior of these polymers is rooted in the chemical transformation of the thioether group.
Redox (ROS) Responsiveness: The Hydrophilic Switch
The primary stimulus for these materials is the presence of reactive oxygen species (ROS). In many pathological conditions, such as cancer and inflammation, the localized concentration of ROS (e.g., H₂O₂) is significantly elevated.[2][8] This provides a targeted trigger for a material response.
The thioether group undergoes a two-step oxidation:
-
Thioether to Sulfoxide: The relatively nonpolar, hydrophobic thioether is oxidized to a polar, hydrophilic sulfoxide.[2][3]
-
Sulfoxide to Sulfone: Further oxidation leads to the even more polar and hydrophilic sulfone.[9][22]
This dramatic increase in polarity upon oxidation is the key mechanistic event.[2] In a crosslinked hydrogel, this hydrophobic-to-hydrophilic transition increases the polymer's affinity for water, leading to significant swelling.[14][15][23] In an amphiphilic block copolymer nanoparticle, this transition can destabilize the hydrophobic core, leading to disassembly and release of an encapsulated payload.[24] While H₂O₂ is a common trigger, other species like hypochlorite can also induce this oxidation, sometimes at much faster rates.[9][10]
Thermo-Responsiveness via Copolymerization
While the thioether acrylate backbone itself is not inherently thermo-responsive, this property can be easily incorporated through copolymerization. By including monomers that exhibit a lower critical solution temperature (LCST), such as those bearing short oligo ethylene glycol (OEG) side chains, the resulting copolymer network can display temperature-triggered phase transitions.[25][26]
Polymers with OEG side chains are biocompatible and their LCST can be precisely tuned.[25] Below the LCST, the polymer is hydrated and soluble (or swollen). Above the LCST, the polymer chains dehydrate and collapse, becoming insoluble (or shrinking the hydrogel). Combining this with redox sensitivity creates a dual-responsive system with enhanced functionality.
pH-Responsiveness
pH sensitivity can be engineered into thioether acrylate systems by two main routes. First, by copolymerizing with pH-sensitive monomers like acrylic acid, which contains a carboxylic acid group that deprotonates at higher pH, leading to electrostatic repulsion and swelling.[4] Second, by designing the polymer backbone with acid-labile linkages. For example, polymers containing β-thiopropionate esters are susceptible to hydrolysis under mild acidic conditions, leading to degradation of the polymer network.[19] This mechanism is particularly useful for creating drug delivery systems that release their payload in the acidic environment of endosomes or lysosomes after cell uptake.[27]
Essential Characterization Protocols
Validating the structure and function of synthesized polymers is a critical step. A multi-faceted approach is required to confirm that the material meets the design specifications.
| Property to Measure | Technique | Purpose & Expected Outcome |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of key functional groups (e.g., C=O of acrylate, C-S of thioether). Upon oxidation, a new peak corresponding to the S=O stretch should appear.[10][14] |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information and confirm monomer conversion. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the average molecular weight and polydispersity of linear or branched polymers. |
| Mechanical Properties | Rheology | To measure the storage (G') and loss (G'') moduli of hydrogels, providing insight into their stiffness and viscoelasticity.[8][14] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer.[18][28] |
| Redox Response | Swelling Studies | To quantify the change in hydrogel mass or volume upon exposure to ROS (e.g., H₂O₂ solution). A significant increase in swelling confirms responsiveness.[14][23] |
| Thermo-Response | Cloud Point Measurement (Turbidimetry) | For linear polymers in solution, to determine the LCST by measuring the change in optical transmittance as a function of temperature.[25] |
Applications in Drug Development and Biomedical Science
The unique properties of thioether acrylate polymers make them highly suitable for advanced biomedical applications.
Targeted Drug Delivery
The ability to respond to high ROS levels makes these polymers ideal for creating "smart" drug delivery systems that target cancer cells.[2][24] Chemotherapeutic drugs can be encapsulated within thioether-based hydrogels or nanoparticles.[14][24] In the high-ROS tumor microenvironment, the polymer matrix swells or disassembles, triggering the release of the drug directly at the site of action.[14][15] This targeted approach can enhance therapeutic efficacy while minimizing systemic toxicity and side effects. For example, hydrogels loaded with 5-fluorouracil have shown ROS-modulated sustained release and subsequent inhibition of melanoma cancer cell growth.[14][15][23]
Tissue Engineering and Regenerative Medicine
Thiol-acrylate polymers are attractive materials for tissue engineering scaffolds due to their biocompatibility, tunable mechanical properties, and degradability.[12][16][17] They can be formulated as injectable hydrogels that polymerize in situ under physiological conditions, allowing them to fill complex tissue defects.[12] The ability to tune properties such as wettability and protein adsorption can control cell attachment and proliferation.[16][17] Furthermore, incorporating degradable linkages allows the scaffold to gradually break down as new tissue forms, eventually being replaced by native extracellular matrix.
4D Printing and Advanced Fabrication
The stimuli-responsive nature of these materials makes them suitable for 4D printing.[8][14] In this paradigm, a 3D object is printed that can change its shape or function over time (the fourth dimension) in response to an external stimulus.[10][23] Hydrogels based on thioether acrylates can be printed into complex structures that subsequently swell, shrink, or change their mechanical properties when exposed to ROS, opening new avenues for creating dynamic biomedical devices and soft robotics.[10][14]
Validated Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and characterization of a representative ROS-responsive thioether acrylate hydrogel.
Protocol 1: Synthesis of a Diacrylate Thioether Monomer
This protocol is adapted from the thiol-Michael addition reaction described in the literature.[29]
-
Reactant Preparation: In an oven-dried round-bottom flask, dissolve 1 equivalent of a diacrylate (e.g., poly(ethylene glycol) diacrylate) in dry dichloromethane.
-
Catalyst Addition: To this solution, add 2 equivalents of a thiol (e.g., 2-mercaptoethanol) and a catalytic amount of a non-nucleophilic base (e.g., 0.05 equivalents of DBU).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24 hours.
-
Purification: Remove the solvent under reduced pressure. The resulting product can be purified by column chromatography to yield the pure diacrylate thioether monomer.
-
Validation: Confirm the structure of the monomer using ¹H NMR and FTIR spectroscopy. The disappearance of the thiol peak in FTIR and the appearance of new peaks corresponding to the thioether linkage in NMR will validate the reaction success.
Protocol 2: UV Photopolymerization of a ROS-Responsive Hydrogel
This protocol describes the formation of a crosslinked network from the synthesized monomer.[10][14]
-
Precursor Solution: Prepare a precursor solution by dissolving the synthesized diacrylate thioether monomer in a suitable solvent (e.g., PBS for water-soluble monomers).
-
Photoinitiator: Add a photoinitiator (e.g., 0.5 wt% Darocur 1173) to the solution and mix thoroughly until fully dissolved.
-
Molding: Pipette the precursor solution into a mold of the desired shape (e.g., a silicone mold to create small discs).
-
Curing: Expose the mold to UV light (e.g., 365 nm) for a sufficient time (e.g., 5-10 minutes) to ensure complete polymerization.
-
Validation: The formation of a solid, self-standing hydrogel confirms successful polymerization. The gel can be removed from the mold for further characterization.
Protocol 3: Evaluation of ROS-Responsive Swelling
This protocol quantifies the material's response to an oxidative stimulus.[14][23]
-
Equilibration: Place pre-weighed, dry hydrogel discs in phosphate-buffered saline (PBS, pH 7.4) and allow them to swell to equilibrium over 24 hours.
-
Initial Measurement: Remove the swollen hydrogels, gently blot the surface to remove excess water, and record their swollen weight (W_s).
-
ROS Exposure: Transfer the hydrogels to a solution of 1% hydrogen peroxide in PBS.
-
Time-Course Measurement: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, blot, and record their new swollen weight (W_ros).
-
Data Analysis: Calculate the swelling ratio at each time point as (W_t / W_dry). Calculate the percentage increase in swelling due to ROS as [(W_ros - W_s) / W_s] * 100.
-
Validation: A time-dependent increase in the swelling ratio upon exposure to H₂O₂ compared to a control group in PBS alone provides quantitative validation of the ROS-responsive behavior. A significant increase, such as over 100%, is a strong indicator of functionality.[14][23]
Conclusion and Future Perspectives
Stimuli-responsive polymers based on thioether acrylates offer a powerful and adaptable platform for advanced biomedical applications. The straightforward synthesis via methods like thiol-Michael addition, combined with the specific and tunable responsiveness to ROS, positions these materials at the forefront of smart biomaterial design. Their proven utility in targeted drug delivery, tissue engineering, and 4D printing highlights their immense potential.
Future research will likely focus on creating multi-responsive systems that can react to several stimuli simultaneously, enhancing their specificity and control. Fine-tuning the oxidation kinetics will allow for the design of materials that respond to varying levels of oxidative stress, a feature that could differentiate between normal physiological processes and pathological states.[9][24] As our ability to control polymer architecture and chemistry continues to advance, thioether acrylate polymers will undoubtedly play an increasingly vital role in the development of next-generation therapies and medical devices.
References
- Casado, N., Grijalvo, S., Le-jarret, M., et al. (2023). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release.
- Casado, N., Grijalvo, S., Le-jarret, M., et al. (2023). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release. Figshare.
- Rydholm, A. E., et al. (N.d.). Fundamental Studies of Degradable Thiol-Acrylate Photopolymeric Biomaterials as Tissue Engineering and Drug Delivery Scaffolds. University of Colorado Boulder.
- Grijalvo, S., et al. (2022).
- Hasan, A., et al. (2018).
- Yin, J., et al. (2022). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
- Rodriguez, J. N., et al. (2017). Characterization of a Thiol-Ene/Acrylate-Based Polymer for Neuroprosthetic Implants.
- Casado, N., et al. (2023). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release. Figshare.
- Hasan, A., et al. (2018).
- Czarnecka, K., et al. (2024). A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. MDPI.
- Johnson, T. E., et al. (2012).
- Catlow, C. R. A., et al. (N.d.).
- Zare, M., et al. (2024). Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration.
- Fu, C., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. PMC.
- Mondal, S., et al. (2019).
- Casado, N., et al. (2023). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release.
- Casado, N., et al. (2023). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release.
- Fu, C., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release.
- Takeda, S., et al. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC.
- Vanparijs, N., et al. (N.d.).
- Rodriguez, J. N., et al. (2017). Characterization of a Thiol-Ene/Acrylate-Based Polymer for Neuroprosthetic Implants. PMC.
- Cantor, A. S., & Wirtanen, D. J. (N.d.). Novel Acrylate Adhesives for Transdermal Drug Delivery. 3M.
- Mondal, S., et al. (2019).
- Correa, P. E., & Riley, D. P. (N.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen.
- Liu, J., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed.
-
Casado, N., et al. (2025). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release. IRIS .
- Grijalvo, S., et al. (N.d.). Thioether-based ROS responsive polymers for biomedical applications.
- Ghosh, B., & Ghosh, S. (2026). Synthesis of pH‐Responsive Hyperbranched Polyesters by Thiol‐Acrylate Michael Addition Reaction and Versatile Post‐Polymerization Functionalization.
- (N.d.).
- (N.d.). Method of oxidizing thioether to sulfone.
- Dziewior, C. S., et al. (N.d.). Synthesis of Stimuli-Responsive Programmable Polymers. Scholar Commons.
- Wang, W., et al. (2011). Thermoresponsive hyperbranched copolymer with multi acrylate functionality for in situ cross-linkable hyaluronic acid composite semi-IPN hydrogel. PubMed.
- Fantin, M., et al. (N.d.). Poly(thioether) latexes, synthesis conditions and characterization.
- Ligon, S. C., et al. (2018).
- Yokozawa, T., et al. (2003). Tandem Type Polymerization. Synthesis and Characterization of Ordered Poly(amide−thioether) from 2,6-Dichlorophenyl Methacrylate, 4,4'-Thiobis(benznenethiol), and 4,4'-Oxydianiline.
- Fors, B. P., & Hawker, C. J. (2014).
- Zhang, Y., et al. (2011). Photopolymerization behavior and properties of highly branched poly(thioether-urethane)
- Stawiasz, K. J., & The Baran Group. (2023). Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers.
- Aksakal, S., & Becer, C. R. (2016). Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers.
- Mahmood, A., et al. (N.d.).
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Solubility of Methyl 2-(methylthio)acrylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 2-(methylthio)acrylate in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-(methylthio)acrylate in organic solvents. In the absence of extensive, publicly available quantitative data for this specific compound, this guide establishes a predictive framework based on its molecular structure and the known behavior of analogous compounds, namely acrylates and thioethers. We present a qualitative solubility profile across a range of common organic solvents, discuss the underlying physicochemical principles governing its solubility, and provide a detailed, step-by-step experimental protocol for the precise determination of its solubility in a laboratory setting. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals employing methyl 2-(methylthio)acrylate in their work.
Introduction to Methyl 2-(methylthio)acrylate
Methyl 2-(methylthio)acrylate is an organosulfur compound featuring both an acrylate ester and a methyl thioether functional group. This unique combination of functionalities makes it a versatile monomer and a valuable intermediate in organic synthesis. The acrylate moiety allows for polymerization and participation in Michael additions, while the thioether group can be a site for selective oxidation or coordination to metal centers. Its applications can be found in the development of advanced polymers and as a building block in the synthesis of complex molecules, including pharmaceutical intermediates.[1]
A thorough understanding of its solubility in various organic solvents is critical for its effective use. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies. This guide aims to provide both a theoretical understanding and a practical approach to determining the solubility of this compound.
Theoretical Framework and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2][3] The molecular structure of methyl 2-(methylthio)acrylate—containing a polar acrylate group and a less polar methylthio group—suggests a nuanced solubility profile.
-
Acrylate Group: The ester functionality (C=O and C-O bonds) introduces polarity and the potential for dipole-dipole interactions. Acrylate esters are generally soluble in polar aprotic solvents like ketones and esters, as well as in alcohols.[1]
-
Methylthio Group: The thioether (R-S-R') group is less polar than an ether. Thioethers are typically soluble in a broad range of common organic solvents but are insoluble in water.[4][5]
Based on these structural components, methyl 2-(methylthio)acrylate is predicted to be soluble in a wide array of common organic solvents, with the exception of highly nonpolar alkanes and highly polar, protic solvents like water where solubility will be limited.
Factors Influencing Solubility
The dissolution of methyl 2-(methylthio)acrylate in an organic solvent is a dynamic process influenced by several key intermolecular forces. The balance of these interactions determines the extent to which the solute can be solvated by the solvent molecules.
Caption: Key molecular interactions influencing solubility.
Estimated Solubility Table
The following table provides a qualitative and estimated solubility profile for methyl 2-(methylthio)acrylate at ambient temperature (approx. 25°C). This profile is inferred from the general solubility characteristics of acrylates and thioethers.[4][6] For critical applications, experimental verification is strongly recommended using the protocol outlined in Section 3.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble / Miscible | The polarity of the alcohol hydroxyl group interacts favorably with the polar acrylate group. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | Polar aprotic nature allows for strong dipole-dipole interactions with the acrylate moiety. |
| Esters | Ethyl Acetate | Soluble / Miscible | Similar polarity and functional groups ("like dissolves like") lead to high solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible.[1] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Effective at solvating moderately polar organic compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The nonpolar character of the solvent interacts well with the less polar parts of the molecule. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | High polarity and ability to engage in dipole-dipole interactions ensure good solvation. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble / Insoluble | The nonpolar nature of these solvents is generally insufficient to overcome the solute-solute interactions of the polar acrylate group. |
| Water | - | Insoluble | The overall molecule is not polar enough to overcome the strong hydrogen-bonding network of water. Thioethers are generally insoluble in water.[4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise, quantitative solubility data, the shake-flask method is a reliable and widely used technique.[7][8] This protocol describes a self-validating system to determine the equilibrium solubility of methyl 2-(methylthio)acrylate in a given organic solvent.
Principle
An excess amount of the solute (methyl 2-(methylthio)acrylate) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution in contact with the undissolved solute. The saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
Methyl 2-(methylthio)acrylate (solute)
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of methyl 2-(methylthio)acrylate to a pre-weighed glass vial. An "excess" ensures that undissolved liquid remains at equilibrium.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7] The presence of a separate, undissolved phase of methyl 2-(methylthio)acrylate at the end of this period confirms that the solution is saturated.
-
-
Separation of Saturated Solution:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully draw a sample from the upper, clear saturated solution layer using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any remaining micro-droplets of the undissolved solute. This step is crucial for accuracy.[9]
-
-
Quantification:
-
Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of methyl 2-(methylthio)acrylate.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative solubility data for methyl 2-(methylthio)acrylate is not widely documented, a strong predictive assessment can be made based on its molecular structure. It is expected to be soluble in a wide range of common organic solvents, including alcohols, ketones, esters, and chlorinated solvents, but poorly soluble in nonpolar alkanes and water. For applications in research and drug development that demand high precision, the shake-flask method detailed in this guide provides a robust and reliable framework for the experimental determination of its solubility. This guide serves as a critical resource, combining theoretical insights with practical, field-proven methodologies to empower scientists in their work with this versatile compound.
References
- Kaitai Petrochemical. (2025, October 30). What are the uses of Methyl Acrylate in the pharmaceutical industry?
- Education.com.Testing the Solubility of Common Liquid Solvents.
- Benchchem.The Solubility of Calcium Acrylate in Organic Solvents: A Technical Guide.
- Experimental No. (3) Solubility and solution. (2021, July 16).
- Scribd.Thioethers and Sulfides Overview.
- Fiveable.Ethers, Epoxides, Thiols, and Sulfides.
- Benchchem.An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents.
- Blog. (2025, May 12). What is the solubility of Acrylic UV Monomer in different solvents?
- Ullmann's Encyclopedia of Industrial Chemistry.Acrylic Ester Polymers.
- Enamine.Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Automated Screening of Aqueous Compound Solubility in Drug Discovery.
- PMC (PubMed Central).Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.
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Thioether-Functionalized Acrylic Monomers for Smart Materials: A Technical Guide to ROS-Responsive Polymer Engineering
Executive Summary
The development of stimuli-responsive "smart" materials has revolutionized targeted therapeutics. Among the most promising triggers is the pathological overproduction of Reactive Oxygen Species (ROS), a hallmark of inflammation and various cancers[1]. While traditional ROS-responsive polymers (e.g., thioketals, diselenides) rely on backbone cleavage that can compromise structural integrity, thioether-functionalized acrylic monomers offer a paradigm shift. They undergo a continuous hydrophobic-to-hydrophilic phase transition upon oxidation, enabling precise, diffusion-controlled drug release while maintaining the mechanical scaffold of the material[2].
This whitepaper provides an in-depth mechanistic analysis, quantitative performance data, and self-validating experimental protocols for engineering thioether-acrylic smart materials, with a focus on 4D printable hydrogels and logic-gate micellar systems.
Mechanistic Foundations: The Logic of Thioether Oxidation
The core intelligence of thioether-functionalized acrylates lies in their electronic and spatial response to oxidative stress. In their native state, thioether groups are hydrophobic and electron-donating. When exposed to pathological ROS (such as H₂O₂), the sulfur atom undergoes a two-step oxidation into sulfoxide and subsequently sulfone[3].
This oxidation triggers two distinct mechanistic pathways depending on the polymer architecture:
-
Macroscopic Swelling (Hydrogels): The conversion to highly polar sulfoxide/sulfone groups drives a massive influx of water into the polymer network, expanding the matrix and accelerating the diffusion of encapsulated therapeutics[1].
-
Electronic Logic Gates (Micelles): In specific architectures like 4, the oxidation acts as a molecular switch. The transition from an electron-donating thioether to an electron-withdrawing sulfone drastically increases the hydrolytic lability of adjacent ester bonds, triggering micellar disruption exclusively in high-ROS environments[4].
Figure 1: ROS-triggered phase transition and drug release in thioether-acrylic materials.
Architectural Design: The Acrylic Advantage
The selection of an acrylic backbone is not arbitrary; it is a prerequisite for advanced additive manufacturing. Acrylates enable rapid UV photopolymerization, allowing these smart materials to be processed via Digital Light Processing (DLP) 3D printing[2]. Because the printed scaffolds change their volume (swelling) in response to a stimulus over time, they are classified as 4D printable materials [1].
Causality in Copolymerization
A critical design rule in formulating these resins is avoiding homopolymer brittleness. Pure networks of ethylene glycol/thioether acrylate (EGnSA) possess a high crosslinking density that leads to water pressure-induced disintegration during ROS-triggered swelling[2]. To resolve this, EGnSA must be copolymerized with a polar, monofunctional monomer such as 2-hydroxyethyl acrylate (HEA) . HEA acts as an internal diluent and flexibilizer, ensuring the hydrogel can accommodate up to 130% volume expansion without catastrophic mechanical failure[1].
Quantitative Performance Profiles
The length of the ethylene glycol (EG) segment and the copolymer ratio strictly dictate the material's stability and responsiveness. The table below synthesizes the performance of various thioether-acrylic architectures[1],[3],[4].
| Material Architecture | Co-Monomer / Block | ROS Response (Swelling / Disruption) | Mechanical Stability | Primary Application |
| P[(EG1SA)₇-co-HEA₉₃] | HEA (93%) | ~80% swelling (in H₂O₂) | Stable | Localized Drug Delivery |
| P[(EG2SA)₇-co-HEA₉₃] | HEA (93%) | ~140% swelling (in H₂O₂) | Unstable / Disintegrates | N/A |
| P[(EG3SA)₇-co-HEA₉₃] | HEA (93%) | ~130% swelling (in H₂O₂) | Highly Stable | 4D Printed Scaffolds |
| p(DMAn-b-MTPAm) | N,N-dimethylacrylamide | Micellar disruption (2 mM H₂O₂) | Stable (pH 5.0–7.4) | Systemic Nanocarriers |
Insight: The EG3SA variant is optimal for hydrogels because the longer poly(ethylene glycol) segment provides the necessary chain flexibility to endure high oxidative swelling[2].
Validated Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems, where each synthesis step includes a mandatory analytical checkpoint.
Figure 2: Experimental workflow for formulating 4D printable ROS-responsive hydrogels.
Protocol 1: Synthesis of EGnSA Monomers via Click Chemistry
Objective: Synthesize difunctional thioether acrylates using a highly efficient thiol-Michael addition[1].
-
Reaction: React ethylene glycol diacrylates with the appropriate dithiol in the presence of a base catalyst (e.g., triethylamine) at room temperature.
-
Purification: Wash the organic layer with brine and dry over anhydrous MgSO₄.
-
Self-Validation (Critical): Perform FTIR spectroscopy. The reaction is only deemed complete when the characteristic thiol (-SH) stretching band at ~2550 cm⁻¹ completely disappears[3]. Confirm structural integrity via ¹H-NMR by checking the coherent integration of the remaining terminal acrylate signals[3].
Protocol 2: DLP 4D Printing of Smart Hydrogels
Objective: Fabricate complex, stimuli-responsive scaffolds[2].
-
Resin Formulation: Mix EG3SA with HEA at a 7:93 molar ratio. Add a photoinitiator (e.g., Darocur 1173) at 1-2 wt%.
-
Printing: Utilize a DLP 3D printer with optimized exposure times for the specific layer height (e.g., 50 µm).
-
Self-Validation (Critical): Conduct dynamic oscillatory rheology on the printed gels. A successful network formation is validated when the elastic modulus (G') is strictly greater than the loss modulus (G'') across the entire frequency sweep, proving a stable sol-gel transition[1].
Protocol 3: ROS-Triggered Drug Release & Bio-Validation
Objective: Quantify the controlled release of a chemotherapeutic agent (e.g., 5-Fluorouracil)[1].
-
Loading: Swell the printed P[(EG3SA)₇-co-HEA₉₃] hydrogel in a concentrated 5-FU solution until equilibrium is reached, followed by lyophilization.
-
Triggered Release: Immerse the loaded hydrogels in PBS containing varying concentrations of H₂O₂ (e.g., 0 mM, 10 mM, 100 mM). Quantify 5-FU release aliquots over 7 days using HPLC or UV-Vis spectroscopy.
-
Self-Validation (Critical): The release profile must correlate with chemical oxidation. Validate the oxidation state of the post-release hydrogel via FTIR by identifying the emergence of the sulfoxide (S=O) stretching peak at ~1030 cm⁻¹[3]. Finally, validate bio-efficacy by applying the release media to B16F10 melanoma cells; a successful system should yield a 40–60% growth inhibition modulated strictly by the ROS concentration[1].
Conclusion
Thioether-functionalized acrylic monomers represent a highly tunable, structurally robust platform for next-generation smart materials. By leveraging the hydrophobic-to-hydrophilic transition of thioether oxidation, researchers can bypass the degradation-induced burst release common in traditional ROS-sensitive polymers. When combined with the rapid photopolymerization capabilities of the acrylic backbone and flexibilizing co-monomers like HEA, these materials unlock the potential for 4D printed, patient-specific implants capable of autonomous, logic-driven drug delivery.
References
- Maria Regato-Herbella, Isabel Morhenn, Daniele Mantione, Giuseppe Pascuzzi, Antonela Gallastegui, Ana Beatriz Caribé Dos Santos Valle, Sergio E Moya, Miryam Criado-Gonzalez, David Mecerreyes. "ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release", Chemistry of Materials, 2023.
- Irene Piergentili, Pepijn R. Bouwmans, Luuk Reinalda, Reece W. Lewis, Benjamin Klemm, Huanhuan Liu, Robin M. de Kruijff, Antonia G. Denkova, Rienk Eelkema. "Poly(thioether phenyl acrylate) Based Micelles Show Exclusively ROS-triggered Breakdown", ChemRxiv, 2023.
Sources
Synthesis of Methyl 2-(methylthio)acrylate from methyl 2-chloroacrylate
Abstract
This application note details a robust protocol for the synthesis of Methyl 2-(methylthio)acrylate (also known as methyl
Introduction & Strategic Considerations
Target Molecule Profile
Methyl 2-(methylthio)acrylate is a versatile "push-pull" alkene used as a building block in the synthesis of heterocycles, functionalized polymers, and pharmaceutical intermediates.[1] The electron-donating sulfide group at the
Mechanistic Strategy
The reaction involves the displacement of the
-
Conjugate Addition: The thiomethoxide anion (
) attacks the -carbon or the -carbon. In -haloacrylates, the presence of the ester group activates the system. -
Intermediate Stabilization/Elimination: The resulting enolate intermediate eliminates the chloride ion to restore the double bond, yielding the
-substituted product.
Key Challenge: The primary competing reaction is the permanent Michael addition of the thiol to the
Safety & Handling (Critical)
-
Stench Management: Methanethiol and its salts have an extremely low odor threshold. All reactions must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize sulfur residues.
-
Lachrymator: Methyl 2-chloroacrylate is a potent lachrymator and skin irritant. Double-gloving and eye protection are mandatory.
-
Polymerization: Acrylates are prone to rapid, exothermic polymerization. The protocol incorporates radical inhibitors (MEHQ) and temperature control.
Reaction Pathway Visualization
The following diagram illustrates the reaction pathway and the competing side reactions that this protocol aims to suppress.
Caption: Mechanistic pathway showing the Addition-Elimination route to the target and the competing Michael addition pathway.
Experimental Protocol
Materials & Reagents[2]
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Methyl 2-chloroacrylate | 120.53 | 1.0 | >98% | Substrate |
| Sodium Thiomethoxide | 70.09 | 1.1 | 95% | Nucleophile |
| Methanol (Anhydrous) | 32.04 | Solvent | 99.8% | Solvent |
| MEHQ | 124.14 | Trace | 99% | Radical Inhibitor |
| Dichloromethane (DCM) | 84.93 | - | ACS | Extraction Solvent |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.
-
Connect the gas outlet to a bleach scrubber (10% NaOCl solution) to neutralize any escaping methanethiol vapors.
-
Flush the system with Nitrogen for 10 minutes.
Step 2: Reagent Preparation
-
Charge the flask with Sodium Thiomethoxide (1.1 equiv) .
-
Add Methanol (10 mL per gram of substrate) via syringe. Stir until fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath.
Step 3: Controlled Addition
-
Dissolve Methyl 2-chloroacrylate (1.0 equiv) in a minimal amount of Methanol (approx. 1-2 mL).
-
Transfer the acrylate solution to the addition funnel.
-
Crucial: Add the acrylate solution dropwise over 30–45 minutes while maintaining the internal temperature below 5 °C. Rapid addition can lead to uncontrolled exotherms and polymerization.
Step 4: Reaction Phase
-
Once addition is complete, allow the reaction to stir at 0 °C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for an additional 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Silica, 10% EtOAc/Hexanes) or GC-MS. The starting material spot/peak should disappear.
-
Step 5: Work-up
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at low temperature (<30 °C) to remove most of the Methanol. Do not heat excessively.
-
Resuspend the residue in Dichloromethane (DCM) and Water .
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine organic layers and wash with Brine (Sat. NaCl) .
-
Dry the organic phase over anhydrous Magnesium Sulfate (
) . -
Add a spatula tip of MEHQ (4-methoxyphenol) (approx. 10-50 ppm) to the solution to inhibit polymerization during concentration.
-
Filter and concentrate under reduced pressure to yield the crude oil.
Step 6: Purification
-
The crude product is typically a pale yellow oil.
-
Purify via Vacuum Distillation .
-
Note: The boiling point will be higher than the starting material. Expect approx. 60–70 °C at 10 mmHg (estimation based on analogous thio-esters).
-
-
Store the purified product at -20 °C under Argon, stabilized with trace MEHQ.
Workflow Diagram
Caption: Operational workflow for the synthesis, from inert setup to purification.
Characterization & Data
| Technique | Expected Signal / Result | Interpretation |
| Appearance | Colorless to pale yellow liquid | - |
| Vinylic protons (Geminal) | ||
| Methyl ester ( | ||
| Methyl thioether ( | ||
| GC-MS | Molecular Ion | Confirm MW (approx. 132.18) |
Note: The vinylic protons in
Troubleshooting & Optimization
-
Problem: Low Yield / Polymerization
-
Cause: Temperature too high during addition or distillation.
-
Solution: Ensure strict T < 5 °C during addition. Add MEHQ before any concentration step.
-
-
Problem: Michael Adduct Formation
-
Cause: Protonation of the intermediate enolate before elimination.
-
Solution: Ensure the reaction is not acidic. The basicity of NaSMe is usually sufficient, but adding a non-nucleophilic base (e.g.,
) can sometimes assist elimination.
-
-
Problem: Residual Odor
-
Cause: Unreacted thiomethoxide or methanethiol.
-
Solution: Wash the organic phase with dilute NaOH or bleach solution carefully during workup to oxidize residual sulfur species.
-
References
- Gundermann, K. D. (1955).
-
Sigma-Aldrich. (n.d.). Sodium thiomethoxide Product Information. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 2-chloroacrylate. Retrieved from
-
Inchem. (n.d.). Methyl Acrylate Safety Data. Retrieved from
Sources
Application Note: Preparation of Oxidation-Responsive Micelles via Polymerization-Induced Self-Assembly (PISA)
Executive Summary
The development of stimuli-responsive nanocarriers is a critical frontier in targeted drug delivery, particularly for exploiting the elevated Reactive Oxygen Species (ROS) levels found in tumor microenvironments and inflamed tissues. Traditional methods for formulating polymeric micelles suffer from the "dilution problem," requiring multi-step post-polymerization processing at highly dilute concentrations (<1% w/w).
This application note details a highly scalable, one-pot protocol utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) mediated Polymerization-Induced Self-Assembly (PISA) . By employing thioether-containing monomers, researchers can synthesize oxidation-responsive block copolymer nanoparticles at high solid contents (up to 20–50% w/w). Upon exposure to ROS (e.g., H₂O₂), the hydrophobic thioether core oxidizes into a hydrophilic sulfoxide, triggering a solvophobic-to-solvophilic transition that drives micelle disassembly and targeted payload release.
Mechanistic Principles & Experimental Rationale
The PISA Advantage
In a typical dispersion PISA formulation, a soluble hydrophilic macro-chain transfer agent (macro-CTA) is chain-extended using a monomer whose corresponding homopolymer is insoluble in the chosen solvent . As the second block grows, it reaches a critical degree of polymerization (DP) where it becomes solvophobic. This insolubility drives in situ self-assembly, forming micellar cores stabilized by the macro-CTA corona. This thermodynamic driving force allows for the direct preparation of nanoparticles without intermediate purification steps .
Oxidation-Responsive Chemistry
Thioether-functionalized acrylamides, such as N-acryloyl thiomorpholine (NAT) or N-(2-((2,2,2-trifluoroethyl)thio)ethyl)acrylamide (FTAM), are premier choices for the core-forming block , .
-
Causality of Monomer Choice: Acrylamides exhibit exceptionally high reactivity and maintain excellent chain-end fidelity during RAFT polymerization, ensuring monodisperse block lengths.
-
Causality of Disassembly: Under physiological conditions, the thioether core is highly hydrophobic, securely encapsulating lipophilic drugs. When exposed to ROS like hydrogen peroxide, the thioether groups are oxidized into highly water-soluble sulfoxides or sulfones. This massive polarity shift destroys the amphiphilic balance of the diblock copolymer, forcing the micelle to swell and ultimately disintegrate, releasing the therapeutic payload .
Fig 1. Workflow of RAFT-mediated PISA for synthesizing oxidation-responsive micelles.
Fig 2. Mechanism of ROS-triggered thioether oxidation leading to micelle disassembly and drug release.
Self-Validating Protocol: One-Pot RAFT-PISA
This protocol describes the synthesis of poly(ethylene glycol)-block-poly(N-acryloyl thiomorpholine) (PEG-b-PNAT) micelles via aqueous dispersion PISA. The system is designed to be self-validating through integrated Quality Control (QC) checkpoints.
Materials Required
-
Macro-CTA: PEG-TTC (Poly(ethylene glycol) methyl ether 4-cyano-4-(phenylcarbonothioylthio)pentanoate),
. -
Monomer: N-acryloyl thiomorpholine (NAT).
-
Initiator: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride). Rationale: VA-044 is a water-soluble initiator with a low 10-hour half-life temperature (44°C), preventing thermal degradation of the thioether groups during polymerization.
-
Solvent: Milli-Q Water.
Step-by-Step Methodology
Step 1: Reagent Formulation
-
In a 10 mL Schlenk tube, dissolve 50 mg of PEG-TTC macro-CTA (0.025 mmol) in 4.0 mL of Milli-Q water.
-
Add the NAT monomer based on the targeted DP. For a target DP of 100 (spherical micelles), add 393 mg of NAT (2.50 mmol). Rationale: The [Monomer]:[Macro-CTA] ratio strictly dictates the core block length, which in turn governs the final nanoparticle morphology.
-
Add 1.4 mg of VA-044 initiator (0.005 mmol) to achieve a[Macro-CTA]:[Initiator] ratio of 5:1. This ensures high livingness and chain-end fidelity.
Step 2: Deoxygenation 4. Seal the Schlenk tube with a rubber septum. 5. Purge the solution by bubbling ultra-pure Nitrogen gas directly into the liquid for 30 minutes. Rationale: Oxygen acts as a radical scavenger, which will prematurely terminate the RAFT polymerization and lead to broad molecular weight distributions.
Step 3: Polymerization & In Situ Self-Assembly 6. Transfer the sealed Schlenk tube to a pre-heated oil bath or thermoshaker set to 44°C. 7. Allow the polymerization to proceed under continuous magnetic stirring (400 rpm) for 4 hours. As the PNAT block elongates, the initially transparent solution will gradually become opaque/milky, visually indicating the onset of PISA and micellar nucleation.
QC Checkpoint 1 (Conversion): Quench a 50 µL aliquot by exposing it to air and cooling to 0°C. Analyze via ¹H NMR (in D₂O or CDCl₃). Confirm >99% monomer conversion by the disappearance of the vinyl proton signals at 5.5–6.5 ppm relative to the polymer backbone. If conversion is incomplete, the unreacted monomer may act as a plasticizer, altering the disassembly kinetics.
Step 4: Purification & Characterization 8. Quench the main reaction vessel by opening it to the atmosphere and cooling in an ice bath. 9. Dialyze the micelle dispersion against Milli-Q water for 24 hours (MWCO 3.5 kDa) to remove trace unreacted monomer and initiator fragments.
QC Checkpoint 2 (Morphology): Perform Dynamic Light Scattering (DLS) on the purified dispersion. A self-validated synthesis of PEG₄₅-b-PNAT₁₀₀ should yield a monodisperse particle size (Z-average
40–60 nm) with a Polydispersity Index (PDI) < 0.15.
Step 5: Oxidation-Triggered Disassembly Assay 10. Dilute the micelle dispersion to 1.0 mg/mL in PBS (pH 7.4). 11. Add H₂O₂ to achieve a final concentration of 10 mM to 100 mM (simulating pathological ROS levels). 12. Monitor the scattering intensity via DLS over 24 hours. A sharp drop in the derived count rate (kcp) and a shift in the size distribution confirms the successful solvophobic-to-solvophilic transition and subsequent micelle disassembly.
Quantitative Data: Morphological Control & ROS Response
The morphology and oxidation-responsiveness of the PISA-derived nanoparticles are highly tunable based on the Degree of Polymerization (DP) of the core-forming thioether block. The table below summarizes the expected physicochemical properties based on the core block length .
| Macro-CTA | Core Block (PNAT) DP | Final Morphology | Z-Average Size (nm) | H₂O₂ Concentration for Disassembly | Time to Complete Disassembly |
| PEG₄₅ | 50 | Spherical Micelles | 32 ± 4 | 10 mM | < 4 Hours |
| PEG₄₅ | 100 | Large Spheres / Worms | 65 ± 8 | 50 mM | ~ 12 Hours |
| PEG₄₅ | 200 | Vesicles (Polymersomes) | 145 ± 15 | 100 mM | > 24 Hours (Swelling first) |
Note: As the core block length increases, the hydrophobic membrane becomes thicker and more robust, requiring higher concentrations of ROS and longer exposure times to achieve the critical degree of oxidation necessary for complete rupture.
References
-
Sobotta, F. H., Hausig, F., Harz, D. O., Hoeppener, S., Schubert, U. S., & Brendel, J. C. (2018). "Oxidation-responsive micelles by a one-pot polymerization-induced self-assembly approach." Polymer Chemistry, 9(13), 1593-1602.[Link]
-
Chang, Y., Xu, X., Zhang, R., Peng, H., Liu, K., Whittaker, A. K., & Fu, C. (2024). "Oxidation-Responsive Polymeric Fluorinated Nanoparticles Prepared by Polymerization-Induced Self-Assembly." Macromolecules, 57(1), 263-271.[Link]
-
Derry, M. J., Fielding, L. A., & Armes, S. P. (2015). "Polymerization-Induced Self-Assembly of All-Acrylic Diblock Copolymers via RAFT Dispersion Polymerization in Alkanes." Macromolecules, 48(24), 8958–8970.[Link]
Application Note: Copolymerization Reactivity Ratios of Methyl 2-(methylthio)acrylate (MMTA)
Abstract & Scientific Context
Methyl 2-(methylthio)acrylate (MMTA ) represents a unique class of "captodative" monomers. Unlike standard acrylates, MMTA possesses both an electron-withdrawing carbonyl group (captor) and an electron-donating sulfide group (dative) on the same radical center (
This Application Note provides a rigorous protocol for determining the reactivity ratios (
The Captodative Effect
The resonance stabilization of the MMTA radical reduces the rate of homopolymerization (
Theoretical Background
The Copolymerization Equation
The composition of the copolymer is described by the Mayo-Lewis equation. For a binary system of Monomer 1 (MMTA) and Monomer 2 (e.g., Styrene):
Where:
- (Reactivity ratio of MMTA radical)
- (Reactivity ratio of Comonomer radical)
Resonance Stabilization (Visualized)
The following diagram illustrates the captodative resonance that stabilizes the radical intermediate, a key factor in the observed reactivity ratios.
Experimental Protocol
Materials & Purification
Critical Step: Sulfur-containing monomers are prone to oxidation and often contain inhibitors that must be removed to ensure accurate kinetic data.
| Component | Role | Purification Protocol |
| MMTA (M1) | Monomer | Distill under reduced pressure (vacuum) immediately before use. Store under |
| Styrene (M2) | Comonomer | Wash with 5% NaOH (remove inhibitor), dry over |
| AIBN | Initiator | Recrystallize from methanol.[1] |
| Benzene/Toluene | Solvent | Distill over Sodium/Benzophenone to remove |
Polymerization Workflow (Low Conversion)
To use the differential form of the copolymer equation, monomer conversion must be kept below 10% (ideally <5%) to assume constant feed composition.
Step-by-Step Procedure:
-
Feed Preparation: Prepare 5-7 polymerization ampoules with varying molar ratios of
(e.g., 10:90, 25:75, 50:50, 75:25, 90:10). Total monomer concentration should be ~1.0 - 2.0 mol/L. -
Initiator Addition: Add AIBN (0.5 mol% relative to total monomer).[2]
-
Degassing: Perform at least 3 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization and reacts with sulfur).
-
Polymerization: Seal ampoules and immerse in a thermostated bath at 60°C .
-
Termination: Stop reaction when viscosity slightly increases (check conversion). Quench by cooling in liquid nitrogen/ice water.
-
Isolation: Precipitate polymer into excess cold methanol (or hexane, depending on solubility). Reprecipitate to remove unreacted monomer.
-
Drying: Dry to constant weight in a vacuum oven at 40°C.
Analytical Workflow (H-NMR)
Determine copolymer composition (
-
MMTA Signals:
-
: Singlet at
. -
: Singlet at
.
-
: Singlet at
-
Styrene Signals:
-
Aromatic Protons: Multiplet at
.
-
Calculation of
Data Analysis & Calculation Methods
Do not rely on a single point method. Use the Kelen-Tüdős (K-T) method for graphical visualization and Non-Linear Least Squares (NLLS) for the final reported values.
Kelen-Tüdős Method
Plot
- (Feed ratio)
- (Copolymer composition ratio from NMR)
Expected Results (Reference Values)
Based on the captodative nature of MMTA (M1), typical reactivity ratios with common monomers (M2) generally fall within these ranges [1, 2]:
| Comonomer (M2) | Expected | Expected | Behavior | |
| Styrene | 0.10 - 0.35 | 0.25 - 0.50 | < 0.2 | Alternating Tendency |
| MMA | 0.20 - 0.50 | 0.60 - 0.90 | ~ 0.3 | Random/Alternating |
Note: The low
References
-
Tanaka, H. (1989). "Captodative Substituent Effects in Polymerization." Journal of Polymer Science Part A: Polymer Chemistry.
-
Mayo, F. R., & Lewis, F. M. (1944). "Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization." Journal of the American Chemical Society, 66(9), 1594–1601.
-
Kelen, T., & Tüdős, F. (1975). "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method." Journal of Macromolecular Science: Chemistry, A9(1), 1–27.
-
Ito, T., & Otsu, T. (1969). "The reactivity of captodative substituted radicals."[3] Journal of Macromolecular Science: Chemistry.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 3. Harnessing the reactivity of captodative radicals: photocatalytic α-pyridination of glycyl derivatives through reversible radical coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Controlled Radical Polymerization of Sulfur-Containing Acrylates for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of the controlled radical polymerization of sulfur-containing acrylates, with a particular focus on their application in the development of sophisticated drug delivery systems. We delve into the two predominant techniques, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offering not just procedural outlines but also the fundamental principles that govern these powerful synthetic methods. This document is designed to equip researchers and drug development professionals with the necessary knowledge to design, synthesize, and characterize well-defined, stimuli-responsive polymers for targeted and controlled therapeutic release. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Significance of Sulfur-Containing Acrylates in Drug Delivery
Sulfur-containing polymers have emerged as a versatile class of materials in biomedical applications due to their unique chemical properties.[1][2] The presence of sulfur atoms, often in the form of thioethers or disulfides, imparts stimuli-responsive behavior, particularly sensitivity to the redox environment of biological systems.[3][4] This is of paramount interest in drug delivery, as the intracellular environment and certain pathological tissues, such as tumors, exhibit significantly different redox potentials compared to healthy tissues.[5][6]
Acrylate-based polymers offer a highly tunable platform, allowing for the straightforward incorporation of a wide array of functional groups and control over the polymer's physical and chemical properties. By combining the advantages of sulfur-containing moieties with the versatility of acrylate chemistry through controlled radical polymerization, it is possible to synthesize advanced drug delivery vehicles. These "smart" polymers can remain stable in circulation and release their therapeutic payload specifically at the target site in response to a biological trigger, thereby enhancing efficacy and minimizing off-target toxicity.[6][7]
This guide will provide the foundational knowledge and practical protocols to harness the potential of controlled radical polymerization for the synthesis of sulfur-containing acrylate-based polymers tailored for next-generation drug delivery applications.
Mechanistic Overview: RAFT and ATRP
Controlled radical polymerization techniques, often referred to as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[8] This level of control is achieved by establishing a dynamic equilibrium between a small population of active propagating radicals and a large population of dormant species.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile RDRP method that can be applied to a wide range of monomers under various reaction conditions.[9][10] The control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound.
The generally accepted mechanism for RAFT polymerization is depicted below:
Figure 1: General mechanism of RAFT polymerization.
The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer being polymerized. The choice of the Z and R groups on the RAFT agent (Z-C(=S)S-R) dictates the reactivity and effectiveness of the chain transfer process. For acrylates, trithiocarbonates and certain dithiobenzoates are often effective choices.[9]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[11][12]
The fundamental principle of ATRP involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species (an alkyl halide) to the transition metal complex. This process generates a radical that can then propagate by adding to a monomer. The higher oxidation state metal-halide complex can then deactivate the propagating radical, reforming the dormant species.
Figure 3: Experimental workflow for RAFT polymerization of MTEA.
Materials:
| Reagent | Molar Mass ( g/mol ) | Supplier Example |
| 2-(methylthio)ethyl acrylate (MTEA) | 146.21 | Sigma-Aldrich |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | 343.62 | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | 164.21 | Sigma-Aldrich |
| Anisole (anhydrous) | 108.14 | Sigma-Aldrich |
| Methanol (for precipitation) | 32.04 | Fisher Scientific |
Protocol:
-
Reagent Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-cyano-2-propyl dodecyl trithiocarbonate (34.4 mg, 0.1 mmol), MTEA (2.92 g, 20 mmol), and AIBN (3.3 mg, 0.02 mmol).
-
Solvent Addition: Add 5 mL of anhydrous anisole to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 6 hours.
-
Quenching and Purification: After 6 hours, remove the flask from the oil bath and cool it to room temperature. Open the flask to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol while stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol and dry it under vacuum at room temperature overnight.
Expected Outcome:
-
Conversion: > 80% (determined by ¹H NMR)
-
Molecular Weight (Mn): ~15,000 g/mol (for 80% conversion, theoretical Mn = ([MTEA]/[RAFT]) * MW_MTEA * conversion + MW_RAFT)
-
Dispersity (Đ): < 1.20 (determined by GPC)
Characterization:
-
¹H NMR (CDCl₃): Monitor the disappearance of the vinyl proton signals of the monomer (~5.8-6.4 ppm) and the appearance of the broad polymer backbone signals (~1.4-2.5 ppm). [13][14]* GPC/SEC (THF, polystyrene standards): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). [3][15]
Activators Regenerated by Electron Transfer (ARGET) ATRP of 2-(methylthio)ethyl acrylate (MTEA)
ARGET ATRP is a variation of ATRP that utilizes a reducing agent to continuously regenerate the activator species from the deactivator, allowing for a significant reduction in the amount of copper catalyst required. [1][2]This is particularly advantageous for biomedical applications where minimizing metal contamination is crucial.
Workflow Diagram:
Figure 4: Experimental workflow for ARGET ATRP of MTEA.
Materials:
| Reagent | Molar Mass ( g/mol ) | Supplier Example |
| 2-(methylthio)ethyl acrylate (MTEA) | 146.21 | Sigma-Aldrich |
| Ethyl α-bromoisobutyrate (EBiB) | 195.04 | Sigma-Aldrich |
| Copper(II) bromide (CuBr₂) | 223.35 | Sigma-Aldrich |
| Tris(2-pyridylmethyl)amine (TPMA) | 290.36 | Sigma-Aldrich |
| Tin(II) 2-ethylhexanoate (Sn(EH)₂) | 405.12 | Sigma-Aldrich |
| Anisole (anhydrous) | 108.14 | Sigma-Aldrich |
| Neutral alumina | - | Sigma-Aldrich |
| Methanol (for precipitation) | 32.04 | Fisher Scientific |
Protocol:
-
Reagent Preparation: In a 25 mL Schlenk flask (Flask A), add CuBr₂ (2.2 mg, 0.01 mmol) and TPMA (5.8 mg, 0.02 mmol). Add 2 mL of anisole and stir until a homogeneous green solution is formed.
-
Monomer and Initiator Preparation: In a separate 50 mL Schlenk flask (Flask B) with a magnetic stir bar, add MTEA (2.92 g, 20 mmol) and EBiB (29.2 µL, 0.2 mmol). Add 8 mL of anisole.
-
Degassing: Degas the contents of Flask B by bubbling with nitrogen for 30 minutes.
-
Initiation of Polymerization: To the stirring solution in Flask B, add the catalyst solution from Flask A via a degassed syringe. Then, add a solution of Sn(EH)₂ (16.2 mg, 0.04 mmol) in 1 mL of degassed anisole to initiate the polymerization.
-
Polymerization: Stir the reaction mixture at 60 °C for 4 hours.
-
Purification: After the polymerization, cool the reaction mixture to room temperature. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into 200 mL of cold methanol. Collect the polymer by filtration, wash with cold methanol, and dry under vacuum.
Expected Outcome:
-
Conversion: > 90% (determined by ¹H NMR)
-
Molecular Weight (Mn): ~13,000 g/mol (for 90% conversion, theoretical Mn = ([MTEA]/[EBiB]) * MW_MTEA * conversion + MW_EBiB)
-
Dispersity (Đ): < 1.15 (determined by GPC)
Characterization:
-
¹H NMR (CDCl₃): Similar to the RAFT procedure, monitor the monomer conversion.
-
GPC/SEC (THF, polystyrene standards): Determine Mn, Mw, and Đ.
Application in Drug Delivery: Redox-Responsive Nanoparticles
Polymers of sulfur-containing acrylates, such as PMTEA, can be designed to self-assemble into nanoparticles in aqueous environments, encapsulating hydrophobic drugs within their core. The thioether side chains of PMTEA can be oxidized to more hydrophilic sulfoxides and sulfones in the presence of reactive oxygen species (ROS), which are often overproduced in the tumor microenvironment. [3][13]This change in polarity can lead to the destabilization of the nanoparticles and the subsequent release of the encapsulated drug. [3][13] Logical Relationship Diagram:
Figure 5: Conceptual diagram of redox-responsive drug delivery.
Protocol: Preparation and In Vitro Drug Release from PMTEA Nanoparticles
This protocol describes the formulation of drug-loaded PMTEA nanoparticles and a simple in vitro experiment to demonstrate redox-responsive drug release.
Materials:
| Material | Purpose |
| PMTEA (synthesized as described above) | Polymer matrix |
| Doxorubicin (DOX) | Model hydrophobic drug |
| Tetrahydrofuran (THF) | Organic solvent |
| Phosphate-buffered saline (PBS), pH 7.4 | Aqueous phase |
| Hydrogen peroxide (H₂O₂) | Oxidizing agent (ROS mimic) |
| Dialysis membrane (MWCO 3.5 kDa) | For drug release study |
Protocol:
-
Nanoparticle Formulation:
-
Dissolve 20 mg of PMTEA and 2 mg of Doxorubicin in 2 mL of THF.
-
Add this organic solution dropwise to 10 mL of PBS (pH 7.4) under vigorous stirring.
-
Continue stirring for 4 hours to allow for nanoparticle formation and evaporation of THF.
-
Remove any non-encapsulated drug by centrifugation or dialysis.
-
-
In Vitro Drug Release:
-
Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 20 mL of PBS (pH 7.4) as the release medium.
-
For the redox-triggered release group, add H₂O₂ to the release medium to a final concentration of 10 mM.
-
Maintain a control group without H₂O₂.
-
Keep both setups at 37 °C with gentle shaking.
-
At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the amount of released DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Expected Quantitative Data:
| Time (h) | Cumulative Release (%) - Control | Cumulative Release (%) - with H₂O₂ |
| 1 | ~5 | ~20 |
| 4 | ~10 | ~50 |
| 12 | ~15 | ~80 |
| 24 | ~20 | >90 |
Table 1: Representative drug release profile from PMTEA nanoparticles.
Conclusion
The controlled radical polymerization of sulfur-containing acrylates offers a powerful and versatile platform for the development of advanced, stimuli-responsive materials for drug delivery. By leveraging the precision of RAFT and ATRP, researchers can synthesize polymers with well-defined structures and predictable properties. The inherent redox sensitivity of many sulfur-containing polymers makes them particularly well-suited for targeted drug release in pathological environments characterized by oxidative stress. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to explore this exciting and rapidly evolving field, with the ultimate goal of creating more effective and safer therapeutic interventions.
References
-
Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers. (2012). Macromolecules. [Link]
-
Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers. (2012). ACS Publications. [Link]
-
Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agen. (2022). Angewandte Chemie International Edition. [Link]
-
Solvent Effects and Selection of a Catalyst for Aqueous Media. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
-
Sulfur-Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo-Olefin Chain-Transfer Agents (R-CH2 C(=CH2 )Z). (2022). PubMed. [Link]
-
H 2 O 2 -Responsive Nanocarriers Prepared by RAFT-Mediated Polymerization-Induced Self-Assembly of N-(2- (Methylthio)ethyl)acrylamide for Biomedical Applications. ResearchGate. [Link]
-
Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (2023). Polymers. [Link]
-
Acrylates. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
-
RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. (2013). Macromolecules. [Link]
-
RAFT General Procedures. Boron Molecular. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
-
High Order Multi-Block Copolymers via Iterative Cu(0)-Mediated Radical Polymerizations (SET-LRP). AWS. [Link]
-
Effect of drug release kinetics on nanoparticle therapeutic efficacy and toxicity. (2014). Nanoscale. [Link]
-
Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. (2023). Macromolecules. [Link]
-
Controlled drug delivery with nanoassemblies of redox-responsive prodrug and polyprodrug amphiphiles. (2020). Journal of Controlled Release. [Link]
-
Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). CSIRO. [Link]
-
Degradable redox-responsive disulfide-based nanogel drug carriers via dithiol oxidation polymerization. (2019). Biomaterials Science. [Link]
-
Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. (2007). European Polymer Journal. [Link]
-
Degradable redox-responsive disulfide-based nanogel drug carriers: Via dithiol oxidation polymerization. (2019). University of Texas Southwestern Medical Center. [Link]
-
Recent advances in the redox-responsive drug delivery nanoplatforms: A chemical structure and physical property perspective. (2021). Materials Science and Engineering: C. [Link]
-
Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers. DSpace@MIT. [Link]
-
¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio]... ResearchGate. [Link]
-
Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. ResearchGate. [Link]
-
Two-dimensional NMR studies of acrylate copolymers*. (2007). Pure and Applied Chemistry. [Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. (2012). Polymers. [Link]
-
GPC for polymer characterization. ResolveMass Laboratories Inc.. [Link]
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Application Note: Precision Oxidation of Poly(methyl 2-(methylthio)acrylate) to Polysulfoxide
Mechanistic Rationale & Structural Context
The synthesis of stimuli-responsive and biocompatible polymers often relies on the post-polymerization modification of thioether-containing precursors. Poly(methyl 2-(methylthio)acrylate) (PMTA) is a highly specialized polymer where the thioether group is located directly at the
The Causality of Selective Oxidation:
The transformation from a hydrophobic thioether to a hydrophilic sulfoxide requires exacting stoichiometric and thermodynamic control. The thioether sulfur is nucleophilic and is readily oxidized by hydrogen peroxide (
If excess oxidant or elevated temperatures are applied, irreversible overoxidation to the sulfone occurs. Sulfone formation abrogates the dynamic polarity of the polymer, eliminates its stimuli-responsiveness, and has been shown to significantly increase cellular cytotoxicity in biological applications (1). Furthermore, because the sulfur in PMTA is directly attached to the quaternary backbone carbon, steric crowding dictates the use of small, unhindered oxidants like
Reaction Pathway & Workflow Visualization
Figure 1: Mechanistic pathway and condition-dependent oxidation of poly(methyl 2-(methylthio)acrylate).
Quantitative Optimization of Oxidation Conditions
The choice of solvent and oxidant strongly dictates the integrity of the final polymer. As the polymer transitions from a hydrophobic state to a highly polar state, solvent compatibility shifts. N,N-dimethylformamide (DMF) or glacial acetic acid are required to solubilize both the precursor and the resulting polysulfoxide, preventing premature precipitation that would otherwise trap unreacted thioether cores (3).
Table 1: Impact of Reaction Conditions on Oxidation State and Polymer Integrity
| Oxidant System | Equivalents (per thioether) | Temp (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) | Polymer State |
| H₂O₂ / Acetic Acid | 1.05 | 0 → 20 | 24 | > 98 | < 1 | Soluble, Intact |
| H₂O₂ / DMF | 2.50 | 50 | 48 | 0 | > 98 | Soluble, Overoxidized |
| t-BuOOH / Water | 1.10 | 20 | 72 | 82 | 0 | Partially Insoluble |
| m-CPBA / DCM | 1.05 | 0 → 20 | 24 | ~ 65 | ~ 5 | Incomplete Conversion |
Note: Acetic acid acts synergistically with
Step-by-Step Protocol: Self-Validating Synthesis of Polysulfoxide
This protocol is engineered as a self-validating system. Each critical phase includes a verification checkpoint to ensure the reaction trajectory remains strictly toward the sulfoxide, avoiding chain scission or sulfone formation.
Phase 1: Preparation and Solubilization
-
Weighing: Accurately weigh 1.00 g of poly(methyl 2-(methylthio)acrylate) (approx. 7.68 mmol of thioether repeating units).
-
Dissolution: Dissolve the polymer in 15 mL of glacial acetic acid (or anhydrous DMF) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Equilibration: Place the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
-
Causality: The initial oxygen transfer is highly exothermic. Thermal spikes lower the activation energy barrier for the secondary oxidation step, which would lead to premature sulfone formation.
-
Phase 2: Controlled Oxidation
-
Oxidant Addition: Calculate exactly 1.05 equivalents of
relative to the thioether units (e.g., 0.82 mL of a 30% w/w aqueous solution). -
Dropwise Integration: Add the
solution dropwise over 30 minutes using a syringe pump while maintaining vigorous stirring at 0 °C. -
Maturation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm naturally to 20 °C (room temperature). Stir for an additional 24 hours.
Phase 3: Quenching and Purification
-
Peroxide Quenching: Add 1.0 mL of saturated aqueous sodium thiosulfate (
) to the reaction mixture and stir for 30 minutes.-
Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide indicator paper. A lack of blue/black color confirms the complete consumption of residual peroxides, ensuring no further oxidation occurs during the concentration steps.
-
-
Dialysis: Transfer the solution to a regenerated cellulose dialysis membrane (MWCO 3.5 kDa). Dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Causality: Dialysis not only removes the acetic acid and quenched salts but also drives the phase transition of the polymer, purifying it without the need for harsh precipitation solvents that might trap impurities.
-
-
Lyophilization: Freeze the dialyzed solution at -80 °C and lyophilize for 48 hours to yield the polysulfoxide as a fluffy white powder.
Phase 4: Analytical Validation
-
NMR Confirmation: Dissolve 10 mg of the final product in
or for NMR analysis.-
Self-Validation Checkpoint: Evaluate the chemical shift of the
protons. The successful formation of the sulfoxide is confirmed by a quantitative downfield shift from ~2.1 ppm (original thioether) to ~2.7 ppm . The complete absence of a peak at ~3.1 ppm validates that no overoxidation to the sulfone has occurred (1).
-
References
- Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(2-(methylthio)ethyl methacrylate)
- Pharmaceutics (PMC), 2019.
- Macromolecules, 2021.
- 2-(Methylthio)
Sources
High-Precision Synthesis of ROS-Responsive PEG-b-PPS Block Copolymers via Anionic ROP
Abstract
This Application Note details the synthesis of amphiphilic Poly(ethylene glycol)-block-Poly(propylene sulfide) (PEG-b-PPS) copolymers.[1][2][3] Unlike conventional radical polymerization methods, this protocol utilizes Anionic Ring-Opening Polymerization (AROP) to achieve precise molecular weight control and low polydispersity (Đ < 1.15). The resulting thioether-backbone polymer exhibits a sharp solubility transition in the presence of Reactive Oxygen Species (ROS), converting from hydrophobic sulfides to hydrophilic sulfoxides/sulfones.[4][5] This mechanism is widely utilized in oxidation-triggered drug delivery systems.
Part 1: Strategic Planning & Mechanism
The ROS-Responsive Mechanism
The utility of PEG-b-PPS lies in the chemical transformation of the hydrophobic propylene sulfide (PPS) block. Upon exposure to ROS (e.g., hydrogen peroxide, superoxide) found in inflammatory tissues or endosomes, the hydrophobic thioether groups oxidize.
-
Native State: Hydrophobic PPS core (Micelle/Vesicle stable).
-
Oxidized State: Hydrophilic Poly(propylene sulfoxide) or Poly(propylene sulfone).
-
Result: Destabilization of the nanostructure and payload release.[1]
Synthetic Strategy: Anionic ROP
We utilize a "living" anionic polymerization mechanism.[1] The propagating species is a thiolate anion, which is highly nucleophilic and specific to the episulfide ring of the monomer, minimizing side reactions common in radical polymerization.
Key Advantages of this Route:
-
No Metal Catalysts: Avoids copper/transition metals used in ATRP/Click chemistry.
-
End-Group Fidelity: Allows for facile functionalization of the chain end (e.g., for targeting ligands).
Part 2: Materials & Safety Protocols
Critical Reagents
| Reagent | Spec | Purpose | Pre-treatment |
| mPEG-Thioacetate | MW 2kDa or 5kDa | Macroinitiator precursor | Dry under vacuum (24h) |
| Propylene Sulfide (PS) | 98% | Monomer | CRITICAL: Distill over CaH2 under N2 immediately before use. |
| Sodium Methoxide (NaOMe) | 0.5M in Methanol | Deprotecting agent | Use fresh anhydrous solution. |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent | Distill over Na/Benzophenone or use Glovebox anhydrous source. |
| Benzyl Bromide | 98% | End-capping agent | Use as received. |
Safety Warning: Episulfides
Propylene Sulfide is a volatile, toxic episulfide with a potent, disagreeable stench (garlic/skunk-like).
-
Containment: All transfers must occur in a fume hood or glovebox.
-
Neutralization: Keep a bleach bath (10% sodium hypochlorite) ready to neutralize all glassware and syringes. The bleach oxidizes the sulfide, eliminating the smell and toxicity.
Part 3: Detailed Synthesis Protocol
Workflow Diagram
Step-by-Step Methodology
Phase 1: Macroinitiator Activation
-
Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.
-
Dissolution: Add mPEG-thioacetate (1.0 g, 0.5 mmol, MW 2000) to the flask. Add 10 mL of anhydrous THF via syringe. Stir until dissolved.
-
Deprotection: Add NaOMe (0.5M in MeOH, 1.05 mL, 0.525 mmol).
-
Note: The slight excess ensures full conversion of thioacetate to thiolate.
-
Reaction: Stir for 30 minutes at Room Temperature (RT). The solution typically remains clear.
-
-
Solvent Exchange (Optional but Recommended): To remove methanol (which can slow propagation), apply high vacuum to remove solvents, then re-dissolve the residue in fresh anhydrous THF (10 mL). If skipping this, ensure the MeOH content is <10% of total volume.
Phase 2: Polymerization (The "Living" Step)
-
Monomer Addition: Calculate the required volume of Propylene Sulfide (PS) for the desired block length.
-
Target: DP = 25 (PPS MW ~1850 g/mol ).
-
Calculation: 0.5 mmol initiator × 25 eq × 74.14 g/mol = ~0.93 g PS (~1.0 mL).
-
Action: Rapidly inject the distilled PS into the flask via a gas-tight syringe.
-
-
Propagation: Stir the reaction under Argon at RT for 2–4 hours.
-
Observation: The reaction is exothermic, but at this scale, no cooling is usually required. Viscosity may increase slightly.
-
Phase 3: Termination & Capping
-
Capping: Add Benzyl Bromide (0.6 mmol, 1.2 eq relative to initiator) to the reaction.
-
Purpose: This alkylates the terminal thiolate, preventing disulfide formation (dimerization) upon exposure to air.
-
Time: Stir for 1 hour.
-
-
Precipitation: Concentrate the THF solution to ~3 mL using a rotary evaporator. Dropwise add the polymer solution into 100 mL of cold diethyl ether (-20°C) under vigorous stirring.
-
Collection: Filter the solid or centrifuge (4000 rpm, 5 min). Wash twice with cold ether.
-
Drying: Dry under high vacuum for 24 hours to remove trace solvents and unreacted monomer.
Part 4: Characterization & Validation
1H-NMR Analysis (CDCl3)
NMR is the primary tool to verify block ratio and purity.
| Peak (ppm) | Assignment | Integration Logic |
| 3.64 (s) | PEG backbone (-O-CH2-CH2-) | Set to known PEG protons (e.g., ~180H for PEG2k). |
| 3.38 (s) | PEG methoxy terminus (CH3-O-) | Reference check (3H). |
| 2.9 - 2.6 (m) | PPS backbone (-S-CH2-CH-) | Methine/Methylene protons of PPS. |
| 1.35 - 1.40 (d) | PPS methyl group (-CH3) | Target for MW calc. Integrate to determine PPS units. |
| 7.2 - 7.4 (m) | Benzyl end-group (Phenyl) | Confirms successful capping (5H). |
Calculation of PPS Degree of Polymerization (DP):
Gel Permeation Chromatography (GPC)
-
Solvent: THF (HPLC grade).
-
Detector: Refractive Index (RI).[1]
-
Expectation: A unimodal peak shifted to lower retention time (higher MW) compared to the mPEG precursor.
-
PDI Criteria: Successful anionic ROP should yield Đ < 1.20.
Part 5: Application Protocol - Micelle Assembly & ROS Trigger
Micelle Formation (Cosolvent Evaporation)
-
Dissolve 10 mg of PEG-b-PPS in 1 mL THF.
-
Add 4 mL of ultrapure water dropwise (1 drop/sec) while stirring.
-
Stir open to air (or under light vacuum) for 4 hours to evaporate THF.
-
Filter through a 0.45 µm syringe filter.
-
Validation: Measure size via Dynamic Light Scattering (DLS). Expected size: 20–100 nm depending on block ratio.
ROS-Triggered Disassembly Assay
-
Take 1 mL of micelle solution.
-
Add Hydrogen Peroxide (H2O2) to a final concentration of 100 mM (mimicking oxidative shock) or 1 mM (biologically relevant high-stress).
-
Monitor turbidity (Absorbance @ 600 nm) or DLS size over time.
-
Result:
-
0-30 min: Swelling (conversion to sulfoxide).[5]
-
2-24 hours: Solution becomes clear (solubilization) or precipitates (if sulfone is insoluble in specific conditions), indicating disassembly.
-
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High PDI (>1.3) or bimodal GPC | Disulfide coupling (Dimerization) | Incomplete capping. Ensure excess Benzyl Bromide is used. Avoid oxygen exposure before capping. |
| Smell persists after workup | Residual monomer | Reprecipitate in ether 2x. Ensure all waste is treated with bleach. |
| Low PPS conversion | Impure monomer or wet solvent | Distill Propylene Sulfide immediately before use. Ensure THF is <10 ppm water. |
| Insoluble Polymer | Crosslinking | PPS is sensitive to UV/radical crosslinking over time. Store in dark under Argon at -20°C. |
References
-
Napoli, A., Valentini, M., Tirelli, N., Müller, M., & Hubbell, J. A. (2004). Oxidation-responsive polymeric vesicles.[4] Nature Materials, 3, 183–189.
-
Cerritelli, S., Velluto, D., & Hubbell, J. A. (2007).[7] PEG-SS-PPS: Reduction-sensitive disulfide block copolymer vesicles for intracellular drug delivery.[7] Biomacromolecules, 8(6), 1966–1972.[7]
-
Velluto, D., & Hubbell, J. A. (2023). Nanoparticles for Tumour-Targeted Drug Delivery.[1] In Nanomedicine. (See discussions on PPS synthesis).
-
Gupta, M. K., et al. (2012). Mechanism of oxidation-induced disassembly of poly(propylene sulfide) micelles. Journal of Polymer Science Part A: Polymer Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Facile synthesis of epoxide-co-propylene sulphide polymers with compositional and architectural control - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current Progress in Reactive Oxygen Species (ROS)-Responsive Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. PEG-SS-PPS: reduction-sensitive disulfide block copolymer vesicles for intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(methylthio)acrylate monomer purification procedure
Application Note: Purification of Methyl 2-(methylthio)acrylate (MMTA) Monomer
Abstract
Methyl 2-(methylthio)acrylate (MMTA) is a captodative monomer featuring an electron-withdrawing ester group and an electron-donating sulfur atom on the
Introduction & Strategic Analysis
The purity of MMTA is critical because sulfur-containing impurities (e.g., disulfides, thiols) act as potent chain transfer agents or terminators in radical polymerization. Furthermore, the presence of the precursor methyl 2-chloroacrylate (common in synthesis) can introduce hydrolytic instability.
Key Contaminants:
-
Methyl 2-chloroacrylate: Unreacted starting material.
-
Methyl Pyruvate: Hydrolysis byproduct.
-
Dimethyl Disulfide: Oxidative byproduct.
-
Polymeric Species: Oligomers formed during storage.
-
Inhibitors: Typically Hydroquinone (HQ) or Monomethyl Ether Hydroquinone (MEHQ).
The "Sulfur-Acrylate" Paradox: Purification requires heat (distillation), yet heat promotes polymerization. Additionally, the sulfur group is prone to oxidation to sulfoxides if distilled without inert gas protection. Therefore, high-vacuum, low-temperature distillation under nitrogen is the gold standard.
Safety & Handling
-
Stench Management: MMTA has a pungent, garlic-like odor. All operations must occur in a fume hood. Glassware should be bleached (hypochlorite solution) post-use to oxidize residual thiols/sulfides.
-
Lachrymator Potential: Like its chloro-analog, MMTA vapors can be irritating.
-
Flash Polymerization: Never distill to dryness. The residue can become unstable.
Pre-Purification Characterization
Before initiating purification, assess the crude material state.
| Parameter | Method | Target Specification | Note |
| Purity | GC-MS / 1H-NMR | >95% (Crude) | Look for doublet at |
| Inhibitor | HPLC / Colorimetry | 50-100 ppm | Ensure inhibitor is present before heating. |
| Water | Karl-Fischer | <0.1% | Water promotes hydrolysis to pyruvate. |
| Color | Visual | Clear/Pale Yellow | Dark orange/brown indicates oligomers/oxidation. |
Protocol A: Inhibitor Removal (For Immediate Use)
Use this protocol only if the monomer is already distilled and you need to remove the inhibitor (e.g., MEHQ) immediately prior to polymerization.
Materials:
-
Basic Activated Alumina (Brockmann I)
-
0.2
m PTFE Syringe Filter -
Amber Glass Vial
Procedure:
-
Column Prep: Pack a small glass column or Pasteur pipette with basic alumina (approx. 1g alumina per 5mL monomer).
-
Filtration: Pass the neat MMTA monomer through the alumina bed under gravity or slight positive pressure (nitrogen).
-
Collection: Collect directly into the reaction vessel.
-
Validation: The alumina traps the phenolic inhibitor. The eluent should be colorless.[1]
-
Note: Do not store uninhibited monomer for >1 hour.
-
Protocol B: Vacuum Distillation (The Gold Standard)
Use this protocol for crude material or to repurify aged monomer.
Experimental Setup:
-
Short-path distillation head (vigreux column is optional but recommended for separating the chloro-precursor).
-
Cow receiver (multi-flask collector).
-
High-vacuum pump (Target: <5 mmHg).
-
Manometer/Vacuum Gauge.
-
Inhibitor: Cupferron or Phenothiazine (added to the pot).
Step-by-Step Methodology:
-
Stabilization of the Pot: Add 500-1000 ppm of Phenothiazine or MEHQ to the boiling flask.
-
Reasoning: Phenothiazine is effective in anaerobic conditions (vacuum), whereas MEHQ requires dissolved oxygen to function. Since we are distilling under vacuum (low
), Phenothiazine is safer.
-
-
Degassing: Stir the monomer under high vacuum at room temperature for 10 minutes to remove dissolved oxygen and volatile solvents (methanol/THF).
-
Heating Ramp: Immerse the flask in an oil bath. Slowly raise the bath temperature.
-
Target Vacuum: 1 - 3 mmHg.[2]
-
Expected Boiling Point: ~45-55°C at 1 mmHg (Estimate based on structural analogs; Methyl 2-chloroacrylate boils at 52°C/51mmHg, sulfur is heavier but polarizability affects volatility).
-
-
Fraction Collection:
-
Fraction 1 (Fore-run): Discard the first 5-10% of distillate. This contains residual water, solvents, and the lower-boiling methyl 2-chloroacrylate if present.
-
Fraction 2 (Main Cut): Collect the steady boiling fraction. The temperature should remain constant (
1°C). -
Residue: Stop when ~10-15% volume remains in the pot to prevent overheating the polymer/inhibitor sludge.
-
-
Inert Back-fill: Break vacuum only with dry Nitrogen or Argon. Do not introduce air while hot (oxidation risk).
Workflow Visualization
Caption: Purification workflow for Methyl 2-(methylthio)acrylate, emphasizing inhibitor addition prior to thermal stress.
Quality Control & Storage
Post-Purification Analysis:
-
1H-NMR (CDCl3): Verify the integral ratio of the S-Methyl singlet (~2.3 ppm) to the O-Methyl singlet (~3.8 ppm) is 1:1. Check for absence of aldehyde peaks (oxidation).
-
Refractive Index (RI): A quick purity check. The RI should be significantly higher than methyl acrylate (
for thio-analogs vs 1.40 for methyl acrylate).
Storage Protocol:
-
Re-inhibit: If storing for >24 hours, add 10-50 ppm MEHQ.
-
Temperature: Store at -20°C.
-
Atmosphere: Argon headspace is preferred over Nitrogen for long-term storage to prevent oxidative yellowing.
References
-
Synthesis and Polymerization of Captodative Monomers. Tanaka, H. (2003).[2][3] Captodative substitution effects on radical polymerization. Progress in Polymer Science, 28(7), 1171-1203. Link
-
Inhibitor Removal Strategies. Sigma-Aldrich Technical Bulletin. Inhibitor Removers and Prepacked Columns. Link
-
Purification of Acrylates. Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
-
Thio-Acrylate Properties. Evans, R. A., & Rizzardo, E. (2000).[4] Free-Radical Ring-Opening Polymerization of Cyclic Allylic Sulfides. Macromolecules, 33(18), 6722–6731. Link
Sources
Application Note: Fabrication and Validation of ROS-Responsive Nanocarriers for Targeted Drug Delivery
Executive Summary
The pathological microenvironments of solid tumors, chronic inflammation, and neurodegenerative diseases are universally characterized by elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). Exploiting this biochemical anomaly, ROS-responsive nanocarriers have emerged as a sophisticated paradigm in targeted drug delivery. By integrating ROS-cleavable moieties—such as thioketals, phenylboronic esters, or diselenide bonds—into the polymer backbone or crosslinking network, these nanocarriers remain stable in systemic circulation but undergo rapid, site-specific degradation upon encountering the oxidative stress of the diseased tissue.
This application note provides a comprehensive, field-proven guide to the design, fabrication, and analytical validation of ROS-responsive polymeric nanoparticles, engineered to maximize therapeutic efficacy while minimizing off-target toxicity.
Mechanistic Rationale & Material Selection
The architectural success of a stimuli-responsive nanocarrier relies entirely on the chemical lability of its trigger moiety.
-
Thioketal (TK) Linkages: TK bonds are highly stable to hydrolysis in physiological pH and enzymatic environments, preventing premature drug leakage. However, in the presence of elevated ROS, the thioether bonds are rapidly oxidized and cleaved into acetone and thiol byproducts, triggering catastrophic disassembly of the nanoparticle core 1.
-
Phenylboronic Esters: These moieties undergo an oxidation-hydrolysis cascade when exposed to H₂O₂, leading to the degradation of the polymer matrix. This mechanism is particularly useful for burst-release kinetics in neurodegenerative and inflammatory models 2.
-
Selenium/Tellurium-based Polymers: Diselenide bonds offer high sensitivity to both oxidative (ROS) and reductive (GSH) environments, making them ideal for dual-responsive tumor-targeting systems 3.
ROS-triggered drug release pathway in pathological microenvironments.
Fabrication Protocols
The choice of fabrication method is dictated by the hydrophobicity of the polymer and the therapeutic payload. Below are two optimized, self-validating protocols for synthesizing ROS-responsive nanocarriers.
Protocol A: Single Emulsion Solvent Evaporation (Top-Down Formulation)
This method is optimal for highly hydrophobic polymers, such as poly(1,4-phenyleneacetone dimethylene thioketal) (PPADT), encapsulating hydrophobic small molecules 4.
Causality Insight: Dichloromethane (DCM) is selected as the organic phase due to its high volatility, which facilitates rapid solvent evaporation and nanoparticle hardening. Polyvinyl alcohol (PVA) is utilized in the aqueous phase to provide steric stabilization, preventing micelle coalescence during the critical evaporation phase.
-
Organic Phase Preparation: Dissolve 10 mg of PPADT polymer and 2 mg of the hydrophobic drug in 1 mL of DCM. Vortex for 30 seconds to ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA aqueous solution (MW ~31,000-50,000, 87-89% hydrolyzed). Filter through a 0.22 µm syringe filter to remove particulate impurities.
-
Primary Emulsification: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at 800 RPM.
-
Nano-emulsification (Critical Step): Immediately subject the primary emulsion to probe sonication (e.g., 40% amplitude, 1 minute, 10 seconds ON / 5 seconds OFF) in an ice bath. Why an ice bath? High shear forces generate heat, which can prematurely evaporate the DCM and cause polymer aggregation before uniform nanodroplets are formed.
-
Solvent Evaporation: Transfer the nano-emulsion to a magnetic stirrer and stir uncovered at 500 RPM for 4 hours at room temperature to evaporate the DCM completely.
-
Purification: Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant (containing free drug and excess PVA). Wash the pellet twice with ultra-pure water.
-
Lyophilization: Resuspend the purified nanoparticles in 2 mL of water containing 5% (w/v) trehalose as a cryoprotectant, and freeze-dry for 48 hours.
Protocol B: Self-Assembly of Amphiphilic Copolymers (Bottom-Up Formulation)
For amphiphilic block copolymers (e.g., PLGA-TK-PEG), nanoprecipitation or self-assembly is preferred as it leverages the thermodynamic drive of hydrophobic segments to minimize aqueous exposure 5.
-
Co-dissolution: Dissolve 10 mg of PLGA-TK-PEG copolymer and the target drug in 1 mL of a water-miscible solvent (e.g., Tetrahydrofuran, THF).
-
Incubation: Incubate the solution at 37°C for 5 minutes. Why? Raising the temperature slightly above the polymer's glass transition state increases chain mobility, allowing the hydrophobic core to pack more densely during self-assembly.
-
Self-Assembly: Inject the organic solution dropwise (1 mL/min) into 10 mL of vigorously stirring ultra-pure water. The sudden change in solvent polarity forces the hydrophobic PLGA-TK segments to collapse into a core, while the hydrophilic PEG corona extends outward.
-
Dialysis: Transfer the micelle solution to a dialysis bag (MWCO 3,500 Da) and dialyze against ultra-pure water for 24 hours to remove the THF and unencapsulated drug.
Step-by-step fabrication workflow for ROS-responsive polymeric nanoparticles via emulsion.
Analytical Validation & Expected Outcomes
A rigorous protocol must be a self-validating system. To confirm that the fabricated nanocarriers are functionally ROS-responsive, researchers must perform a dual-arm in vitro release assay.
The Self-Validation Metric: Nanoparticles incubated in standard PBS (pH 7.4) must exhibit minimal drug leakage (<20% over 24 hours), confirming structural integrity. Simultaneously, an identical aliquot incubated in PBS supplemented with 10 mM H₂O₂ must demonstrate rapid degradation and >60% release. If these dual conditions are not met, the polymer synthesis was likely compromised, or the emulsification shear forces degraded the ROS-sensitive bonds prematurely.
Table 1: Expected Quantitative Characterization Data
| Formulation Matrix | ROS-Responsive Moiety | Encapsulation Efficiency (%) | Hydrodynamic Size (nm) | PDI | Drug Release (PBS Control, 24h) | Drug Release (10 mM H₂O₂, 24h) |
| PPADT | Thioketal (TK) | 75.4 ± 3.2 | 145 ± 5 | < 0.15 | < 15% | > 60% |
| PEG-PUSe-PEG | Diselenide | 82.1 ± 2.5 | 110 ± 8 | < 0.15 | < 10% | > 70% |
| Oxi-DEX | Phenylboronic Ester | 68.9 ± 4.1 | 160 ± 12 | < 0.20 | < 20% | > 80% |
| PLGA-TK-PEG | Thioketal (TK) | 79.5 ± 2.8 | 125 ± 6 | < 0.12 | < 12% | > 65% |
Note: While physiological ROS levels are typically in the micromolar range, 10 mM H₂O₂ is the industry-standard concentration used in vitro to accelerate testing and definitively prove the chemical lability of the responsive bonds.
References
-
Reactive Oxygen Species-Responsive Polymer Nanoparticles to Improve the Treatment of Inflammatory Skin Diseases Source: ACS Omega URL:[Link]
-
Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines Source: MDPI (Pharmaceutics) URL:[Link]
-
Reactive oxygen species-responsive polymer drug delivery systems Source: Frontiers in Bioengineering and Biotechnology URL:[Link]
-
ROS-Responsive Nanosystem Targeted Co-Delivery YC-1 and Regorafenib to Alleviate Hypoxia Enhancing Hepatocellular Carcinoma Therapy Source: International Journal of Nanomedicine (Dovepress) URL:[Link]
-
Reactive Oxygen Species-Responsive Drug Delivery Systems for the Treatment of Neurodegenerative Diseases Source: NIH / Pharmaceutics URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reactive Oxygen Species-Responsive Drug Delivery Systems for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reactive oxygen species-responsive polymer drug delivery systems [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
Technical Support Center: Radical Polymerization of Sulfur Monomers
Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex kinetic challenges—specifically retardation and inhibition—encountered when working with sulfur-containing monomers. Whether you are developing thiol-ene hydrogels, synthesizing poly(vinyl sulfides) via RAFT, or scaling up inverse vulcanization for energy applications, this guide provides mechanistic causality, self-validating protocols, and authoritative solutions.
I. Troubleshooting FAQs: Mechanistic Causes & Solutions
Q1: Why do my thiol-ene polymerizations experience severe retardation when disulfides are present?
A: In standard thiol-ene systems, polymerization proceeds via an alternating propagation and chain-transfer mechanism. A thiyl radical (
However, when disulfides are introduced, radical-disulfide exchange becomes an intrinsic competing pathway. The thiyl radicals add into the disulfide bonds, sequestering the propagating radicals and forming a stable intermediate. This effectively traps the active radical concentration, leading to significant rate retardation (2)[2]. Kinetic analysis confirms that the thiol-ene chain transfer is approximately 30 times faster than the disulfide-ene reaction due to the increased steric hindrance of the disulfide (3)[3].
Q2: I am using an amine catalyst in my thiol-ene formulation, but the radical reaction is stalling. What is the causality here?
A: Amines are often added to catalyze competing thio-Michael additions, but in radical-mediated thiol-ene reactions, their basicity induces severe retardation. Amines interact with thiols and trace disulfides to form metastable disulfide radical anions. These anions act as radical sinks, trapping the highly reactive thiyl radicals and preventing them from propagating through the alkene double bonds (4)[4]. Self-Validating Protocol: To verify if your retardation is amine-induced, run a parallel control experiment replacing the amine with a non-nucleophilic photoacid generator. If the polymerization rate recovers to baseline kinetics, metastable disulfide radical anion formation is confirmed as the root cause.
Q3: How do I achieve controlled radical polymerization of S-vinyl sulfides without extended inhibition periods?
A: S-vinyl sulfides possess unique reactivity parameters (e.g., Alfrey-Price values of
Q4: During the inverse vulcanization of elemental sulfur, my reaction stalls and yields brittle, low-molecular-weight products. How can I drive the reaction to completion?
A: Inverse vulcanization relies on the thermal ring-opening of elemental octasulfur (
II. Mechanistic Pathways & Troubleshooting Workflows
Radical pathways in thiol-ene systems showing propagation vs. retardation via disulfide exchange.
Troubleshooting workflow for resolving retardation in inverse vulcanization of elemental sulfur.
III. Quantitative Kinetic Data
| System / Monomer | Parameter Evaluated | Quantitative Value | Mechanistic Implication | Ref |
| Thiol + Allyl Ether | Radical Ratio ( | ~ 10.0 | High carbon radical stability; slower chain transfer. | [4] |
| Thiol + Norbornene | Radical Ratio ( | ~ 1.0 | Balanced propagation and transfer; ideal kinetics. | [4] |
| Thiol-Ene vs. Disulfide-Ene | Relative Reaction Rate | Thiol-ene ~30x faster | Disulfides cause steric hindrance, retarding the rate. | [3] |
| Phenyl Vinyl Sulfide (PVS) | Alfrey-Price Reactivity | Electron-rich monomer; prone to degradative transfer. | [5] | |
| PVS RAFT (Xanthate CTA) | Conversion & Dispersity | 71% Conv., | Xanthates successfully prevent RAFT intermediate trapping. | [5] |
IV. Validated Experimental Protocols
Standardized Protocol: RAFT Polymerization of Phenyl Vinyl Sulfide (PVS)
Self-Validating Design: This workflow includes a built-in kinetic checkpoint. If the RAFT mechanism is functioning without retardation, the experimental molecular weight will linearly track with conversion, and the dispersity (
Step 1: Reagent Purification (Causality: Removing Radical Sinks) Pass PVS monomer through a basic alumina column. Why? Trace oxidized sulfur species or free thiols act as potent chain-transfer agents that prematurely terminate propagating radicals. Recrystallize AIBN (initiator) from methanol to ensure precise initiator concentration.
Step 2: Formulation (Causality: Balancing Radical Flux)
In a Schlenk flask, combine PVS monomer, a xanthate-type CTA (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate), and AIBN. Maintain a strict molar ratio of
Step 3: Deoxygenation (Causality: Preventing Peroxy Radical Formation) Perform three consecutive freeze-pump-thaw cycles and backfill with ultra-high purity Argon. Why? Oxygen reacts with carbon-centered radicals at diffusion-controlled rates to form stable peroxy radicals, which completely halt polymerization.
Step 4: Polymerization (Causality: Thermal Control) Immerse the flask in a pre-heated oil bath at 60 °C for 24 hours. Why? 60 °C provides a steady 10-hour half-life for AIBN, ensuring a continuous, low concentration of primary radicals that drives propagation while minimizing termination events.
Step 5: Validation & Termination
Quench the reaction by exposing it to air and cooling in liquid nitrogen. Determine conversion via
V. References
1.[2] Title: Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Source: rsc.org. URL: 2.[1] Title: Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels. Source: nih.gov. URL: 3.[4] Title: Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction. Source: amazonaws.com. URL: 4.[3] Title: Spatial and Temporal Control of Photomediated Disulfide–Ene and Thiol–Ene Chemistries. Source: nsf.gov. URL: 5.[5] Title: RAFT Polymerization of S-Vinyl Sulfide Derivatives. Source: acs.org. URL: 6.[6] Title: Inverse vulcanization of elemental sulfur and styrene. Source: acs.org. URL: 7.[7] Title: Approaches to Sustainable and Continually Recyclable Cross-Linked Polymers. Source: acs.org. URL:
Sources
- 1. Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Odor control and handling of volatile sulfur acrylate monomers
Topic: Odor Control & Handling of Volatile Sulfur Acrylate Monomers Role: Senior Application Scientist Audience: Researchers, Process Chemists, and EHS Officers
The "Stench" Challenge: An Introduction
Working with volatile sulfur acrylate monomers (e.g., S-ethyl thioacrylate, thioesters, and mercapto-acrylates) presents a unique "double hazard":
-
Olfactory Toxicity: These compounds have odor thresholds in the parts per billion (ppb) range. A micro-leak can evacuate a building or trigger false gas leak alarms.
-
Chemical Instability: Like standard acrylates, they are prone to spontaneous polymerization. However, the sulfur moiety adds sensitivity to oxidation, creating a conflict between standard stabilization methods (which often require oxygen) and sulfur protection (which requires inert gas).
This guide provides a self-validating system to handle these monomers without compromising safety or neighbor relations.
Engineering Controls: The "Fortress" Strategy
Before opening a bottle, you must establish a containment perimeter. Relying solely on a standard fume hood is a critical failure mode.
Core Setup: The Bleach Trap System
Volatile sulfur compounds must never be vented directly into the building exhaust without scrubbing. You must construct an oxidative scrubber.
The Protocol:
-
Primary Trap (Cold): A solvent trap cooled to -78°C (Dry ice/Acetone) to condense the bulk of vapors.
-
Secondary Trap (Oxidative): A Büchner flask filled with 10-15% Sodium Hypochlorite (Bleach) .
-
Check Valve: Essential to prevent backflow of bleach into your reaction if vacuum pressure fluctuates.
FAQ: Engineering Controls
Q: Why can't I just use the fume hood exhaust? A: Fume hoods dilute vapors; they do not destroy them. The odor threshold of thioacrylates is so low that even diluted exhaust can re-enter building air intakes or drift to neighboring structures, causing "phantom gas leak" reports.
Q: My bleach trap is bubbling violently. Is this normal? A: No. This indicates your vacuum is pulling too hard or the reaction is too exothermic.
-
Troubleshooting: Cool the bleach trap in an ice bath. The oxidation of sulfur is exothermic. If the bleach gets hot, it loses efficiency and releases chlorine gas.
Active Handling: The "Stealth" Protocol
The "Stealth" approach dictates that the monomer never touches the open atmosphere. All transfers must occur within a closed system.
Technique: Cannula Transfer
Pouring these monomers is strictly prohibited. Use positive pressure cannula transfer for volumes >10 mL.
Figure 1: Closed-system cannula transfer workflow. The monomer is "pushed" by inert gas, ensuring no vapors escape. Displaced gas from the destination flask is routed through a bleach scrubber.
The Oxygen Paradox: Stabilization vs. Oxidation
Q: Standard acrylates need air to activate the inhibitor (MEHQ). Should I store thioacrylates under air? A: No. This is the critical difference.
-
The Conflict: MEHQ (Monomethyl ether hydroquinone) requires dissolved oxygen to inhibit polymerization. However, oxygen oxidizes the sulfur in thioacrylates to disulfides (impurities) and potentially acidic byproducts.
-
The Solution: Store thioacrylates under Inert Atmosphere (Argon/Nitrogen) and rely on Low Temperature (-20°C to -80°C) to prevent polymerization.
-
Advanced: If long-term storage is required, consider switching to an anaerobic inhibitor like Phenothiazine (PTZ) , which does not require oxygen to function.
Decontamination & Waste: The "Eraser" Strategy
Once the experiment is done, every surface that touched the monomer is a potential odor source.
Decontamination Protocol
-
Preparation: Prepare a "Quench Bath" in the hood: 5L bucket with 10% Bleach + small amount of liquid detergent.
-
Glassware: Immediately submerge all dirty glassware, needles, and syringes into the bath.
-
Soak Time: Minimum 4 hours, preferably overnight.
-
-
Rinsing: After soaking, rinse with water. If a "garlic" smell persists, return to the bath.
Waste Disposal Decision Tree
Figure 2: Logic flow for disposing of sulfur-contaminated waste. Note the mandatory pH check after bleaching, as bleach is basic and oxidation generates acids.
Quantitative Data: Permeation & Cleaning
| Material | Barrier Efficiency vs. Thioacrylates | Recommended Action |
| Latex Gloves | Poor (< 5 mins breakthrough) | DO NOT USE. |
| Nitrile Gloves (Standard) | Moderate (15-30 mins) | Change immediately upon splash. |
| Nitrile (Double Layer) | Good (> 60 mins) | Standard Protocol. |
| Laminate / Silver Shield | Excellent (> 4 hours) | Use for spill cleanup. |
| Bleach (5.25%) | High (Oxidizes to Sulfoxide) | Primary decontamination agent. |
| NaOH (1M) | Low (Hydrolysis only) | Ineffective for odor removal. |
Troubleshooting FAQ
Q: I spilled about 1 mL of thioacrylate on the floor. The smell is overwhelming. What do I do? A:
-
Evacuate: Clear the immediate area.
-
Gear Up: Wear a respirator (organic vapor cartridge) and Silver Shield gloves.
-
Contain: Surround the spill with absorbent pads.
-
Neutralize: Pour dilute bleach (not concentrated, to avoid chlorine gas) over the pads. Allow to sit for 20 minutes.
-
Clean: Collect pads into a double Ziploc bag. Scrub the floor with a bleach/detergent mixture.
Q: My final polymer smells like garlic. How do I remove the residual monomer? A:
-
Precipitation: Dissolve the polymer in a good solvent and precipitate into a non-solvent (e.g., Methanol or Hexane) multiple times.
-
Scavengers: Treat the polymer solution with activated carbon or silica gel, then filter.
-
Vacuum Drying: Dry in a vacuum oven at elevated temperature (if thermally stable) with a cold trap to catch the off-gassing monomer.
Q: Can I use Potassium Permanganate instead of Bleach? A: Yes. Alkaline permanganate is a more aggressive oxidant and often works if bleach fails. However, it stains glassware brown (Manganese dioxide). This stain can be removed with a dilute solution of ascorbic acid or sodium metabisulfite.
References
-
Columbia University, EH&S. (2015). SOP for Stench Chemicals. Retrieved from [Link]
-
Aksakal, S., & Becer, C. R. (2016).[6] Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers.[6] Polymer Chemistry, 7(45), 7011-7018. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
Sources
- 1. Bleach (NaOCl) Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01721E [pubs.rsc.org]
Technical Support Center: Optimizing RAFT Agent Selection for Methyl 2-(methylthio)acrylate Polymerization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for methyl 2-(methylthio)acrylate. Here, we address common challenges and frequently asked questions to streamline your experimental workflow, ensure high-quality polymer synthesis, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) on Core Principles
This section covers the foundational concepts essential for successfully polymerizing methyl 2-(methylthio)acrylate using RAFT.
Q1: What is RAFT polymerization, and why is it advantageous for a functional monomer like methyl 2-(methylthio)acrylate?
A1: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a type of reversible deactivation radical polymerization (RDRP) that offers exceptional control over the final polymer architecture. Unlike conventional free-radical polymerization which produces chains of varying lengths and terminates uncontrollably, RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[1][2]
For a functional monomer such as methyl 2-(methylthio)acrylate, this control is critical. The thioether group may have applications in biomaterials or drug delivery, and maintaining its integrity while precisely controlling polymer chain length is paramount for predictable material performance. The RAFT process is compatible with a wide variety of functional monomers, making it an ideal choice.[1]
Q2: How do the 'Z' and 'R' groups of a RAFT agent dictate the success of the polymerization?
A2: The structure of the RAFT agent, typically a thiocarbonylthio compound (Z-C(=S)S-R), is the single most critical factor for a successful experiment.[3]
-
The 'Z' Group (Stabilizing Group): This group modulates the reactivity of the C=S double bond. The choice of Z determines the rate of addition and fragmentation events, and thus the overall effectiveness of the RAFT agent for a given monomer class.[4][5]
-
The 'R' Group (Leaving Group): This group must function as an efficient free-radical leaving group that can subsequently re-initiate polymerization.[4] An ideal R group should add to the monomer rapidly and have a fragmentation rate similar to that of the propagating polymer chain. A poor R group can lead to an induction period or the generation of dead polymer chains.
The interplay between these two groups governs the equilibrium that is central to the RAFT mechanism, ensuring that all polymer chains have an equal opportunity to grow.
Diagram: The RAFT Polymerization Equilibrium
Caption: A logical workflow for diagnosing common RAFT polymerization issues.
Q7: My polymerization resulted in a high polydispersity index (PDI > 1.3). What went wrong?
A7: A high PDI indicates a loss of control over the polymerization. Common causes include:
-
Inappropriate RAFT Agent: Using a RAFT agent designed for Less-Activated Monomers (LAMs), such as a xanthate or dithiocarbamate, will result in poor control over acrylate polymerization. *[2] Excessive Initiator: A high concentration of initiator relative to the RAFT agent leads to an increased number of termination events and the formation of dead polymer chains, broadening the PDI. *[6] Impurities: Oxygen is a potent inhibitor of radical polymerizations. Insufficient deoxygenation can lead to uncontrolled initiation and termination.
Solutions:
-
Verify RAFT Agent: Ensure you are using a trithiocarbonate or dithiobenzoate.
-
Optimize Ratios: Increase the [CTA]:[Initiator] molar ratio to 5:1 or higher.
-
Improve Deoxygenation: Use a minimum of three freeze-pump-thaw cycles to rigorously remove dissolved oxygen from your reaction mixture.
[7]Q8: I'm observing very slow polymerization or a long induction period. How can I resolve this?
A8: This issue, known as retardation or inhibition, is often linked to the RAFT agent's structure or reaction conditions.
-
RAFT Agent Choice: Certain highly active RAFT agents, particularly dithiobenzoates, are known to cause rate retardation. * Poor Re-initiation: If the 'R' group is a poor leaving group or is slow to add to the monomer, an induction period will be observed while initiator-derived radicals are consumed.
Solutions:
-
Switch RAFT Agent: If using a dithiobenzoate, consider switching to an equivalent trithiocarbonate.
-
Select a Better 'R' Group: Ensure your R group is known to be effective for acrylates (e.g., a tertiary cyanoalkyl group).
-
Decrease [CTA]:[Initiator] Ratio: While this can broaden the PDI, a lower ratio (e.g., 2:1) can sometimes overcome retardation and increase the rate.
[6]Q9: My Gel Permeation Chromatography (GPC) results show a bimodal or multimodal distribution. What does this mean?
A9: A bimodal GPC trace typically indicates two distinct polymer populations.
-
Low Molecular Weight Peak: Often corresponds to dead chains formed by conventional free-radical polymerization due to inefficient chain transfer. This suggests the RAFT agent is not effectively mediating the reaction.
-
High Molecular Weight Shoulder/Peak: Can indicate irreversible chain coupling or termination events.
Solutions:
-
Increase RAFT Agent Activity: Choose a RAFT agent with a higher chain transfer constant for acrylates.
-
Check for Impurities: Impurities in the monomer or solvent can interfere with the RAFT equilibrium.
-
Lower Temperature: Running the polymerization at a slightly lower temperature can sometimes reduce the rate of termination reactions relative to propagation.
Part 4: Standard Experimental Protocol
This section provides a generalized, step-by-step protocol for the RAFT polymerization of methyl 2-(methylthio)acrylate.
Objective: To synthesize poly(methyl 2-(methylthio)acrylate) with a target Mn of 10,000 g/mol and a low PDI.
Materials:
-
Monomer: Methyl 2-(methylthio)acrylate (purified by passing through basic alumina)
-
RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Solvent (Optional): Anhydrous toluene or 1,4-dioxane
-
Glassware: Schlenk flask or ampule, rubber septum, syringes
Procedure:
-
Calculation: For a target Mn of 10,000 g/mol and a [Monomer]:[CTA] ratio of 100:1, calculate the required mass of monomer, CTA, and initiator (for a [CTA]:[Initiator] ratio of 5:1).
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of methyl 2-(methylthio)acrylate, 2-cyano-2-propyl dodecyl trithiocarbonate, and AIBN. If using a solvent, add it at this stage.
-
Deoxygenation: Seal the flask with a rubber septum. Submerge the flask in liquid nitrogen until the contents are frozen solid. Apply a high vacuum for 10-15 minutes. Backfill with an inert gas (Nitrogen or Argon). Allow the contents to thaw. Repeat this freeze-pump-thaw cycle a minimum of three times. 4[7]. Polymerization: After the final thaw and backfill, place the sealed flask in a preheated oil bath set to the desired temperature (typically 60-70 °C for AIBN).
-
Monitoring: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). To monitor kinetics, small aliquots can be withdrawn at various time points via a degassed syringe for analysis.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration or centrifugation and dry under vacuum until a constant weight is achieved.
-
Characterization:
-
Conversion: Determine by ¹H NMR spectroscopy by comparing the integral of a monomer vinyl proton signal to that of a polymer backbone signal.
-
Molecular Weight and PDI: Analyze using Gel Permeation Chromatography (GPC) calibrated with polystyrene or PMMA standards.
-
References
-
Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers (Basel). [Link]
-
RAFT polymerization. Specific Polymers. [Link]
-
Control over the relative reactivities of monomers in RAFT copolymerization of styrene and acrylic acid. Polymer Chemistry. [Link]
-
Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry. [Link]
-
Guidelines for selection of RAFT agents for various polymerizations... ResearchGate. [Link]
-
RAFT Polymerization Overview. YouTube. [Link]
-
Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. Kyoto University Research Information Repository. [Link]
-
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. MDPI. [Link]
-
(PDF) RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. ResearchGate. [Link]
-
Synthesis of Reactive Acrylic Copolymers using RAFT Mini-Emulsion Polymerization Technique. WSEAS. [Link]
-
RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. Journal of Materials Science Research. [Link]
-
Synthesis and Characterization of Functional Acrylic Copolymers via RAFT Mini-Emulsion Polymerization. AIP Publishing. [Link]
-
RAFT Step-Growth Polymerization of Diacrylates. Carolina Digital Repository. [Link]
-
Living Radical Polymerization by the RAFT Process - A Second Update. SciSpace. [Link]
-
Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Journal of the American Chemical Society. [Link]
-
Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. ResearchGate. [Link]
-
Why cannot get my polymer by RAFTpolymerization? ResearchGate. [Link]
-
Copolymerizing Acrylonitrile and Methyl Acrylate by RAFT for Melt Processing Applications. VTechWorks. [Link]
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. specificpolymers.com [specificpolymers.com]
- 3. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]
- 4. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
Troubleshooting low conversion in bulk polymerization of thioacrylates
Welcome to the technical support center for the bulk polymerization of thioacrylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of monomers. Low or inconsistent monomer conversion is a frequently encountered issue, and this resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve successful polymerization outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My polymerization has stalled at a low conversion (<50%). What are the most likely causes?
Low conversion in bulk free-radical polymerization is typically a result of premature termination of growing polymer chains. The root cause can almost always be traced back to one of three areas: inhibitors, initiator issues, or monomer impurities. A systematic approach is the key to diagnosis.
dot
Caption: Systematic workflow for troubleshooting low polymerization conversion.
-
Inhibition by Oxygen: This is the most common culprit. Molecular oxygen is a potent radical scavenger that reacts with the propagating polymer radical (P•) to form a stable and non-reactive peroxy radical (POO•).[1][2] This reaction effectively terminates the growing chain and halts the polymerization process. This effect is especially pronounced at the surface of the reaction mixture where oxygen can continually diffuse into the system.[2][3][4]
-
Presence of Storage Inhibitors: Monomers are shipped with small amounts of inhibitors like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) to prevent spontaneous polymerization during transport and storage.[5] These compounds function by reacting with and quenching any prematurely formed radicals.[6][7][] They must be removed immediately before use, or they will consume the radicals generated by your initiator, leading to a long induction period or complete inhibition.[][9]
-
Incorrect Initiator Choice or Concentration: The initiator must be selected based on the reaction temperature. The crucial parameter is the initiator's half-life (t½), the time it takes for half of the initiator to decompose at a given temperature. A rule of thumb is to choose an initiator whose 10-hour half-life temperature is close to your reaction temperature. If the temperature is too low, radical generation will be too slow to sustain propagation. If it's too high, the initiator will decompose too rapidly, leading to a burst of radicals that quickly terminate each other.
-
Monomer Impurities: Besides storage inhibitors, other impurities in the monomer can act as retarders or chain-transfer agents, slowing down the reaction or limiting the final molecular weight.[6] Water, for example, can interfere with some polymerization systems.[10] Thiol-containing monomers are also known to be prone to chain transfer reactions.[11]
Q2: I suspect oxygen inhibition. What is the mechanism and how can I effectively prevent it?
Oxygen inhibition is a persistent issue in free-radical polymerizations. As explained above, it terminates growing chains by forming stable peroxy radicals.
dot
Caption: Mechanism of oxygen inhibition in free-radical polymerization.
To achieve high conversion, dissolved oxygen must be rigorously removed from the monomer before initiating polymerization. Two standard laboratory methods are effective:
-
Inert Gas Sparging (or Purging): This involves bubbling a dry, inert gas such as nitrogen (N₂) or argon (Ar) through the liquid monomer for 20-30 minutes prior to heating. This is a simple and effective method for most systems. For bulk polymerization, it's crucial to maintain a positive pressure of the inert gas over the reaction mixture throughout the process.
-
Freeze-Pump-Thaw Cycles: This is the most rigorous method and is recommended for achieving very low oxygen levels, especially for kinetic studies.
-
Place the monomer in a Schlenk flask connected to a vacuum line.
-
Freeze the monomer using liquid nitrogen.
-
Once fully frozen, open the flask to the high vacuum to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the monomer in a water bath. Dissolved gases will bubble out of the solution.
-
Repeat this cycle at least three times to ensure complete removal of dissolved oxygen.
-
Q3: How do I select the right initiator and concentration for my thioacrylate polymerization?
Initiator selection is critical for controlling the polymerization kinetics. Azo compounds and organic peroxides are common thermal initiators.[12]
| Initiator | Abbreviation | 10-Hour Half-Life Temp. (°C) | Recommended Temp. Range (°C) | Notes |
| 2,2'-Azobis(isobutyronitrile) | AIBN | 65 °C | 60 - 80 °C | Very common, provides clean decomposition products (N₂ gas). |
| Benzoyl Peroxide | BPO | 73 °C | 70 - 90 °C | Another common choice. Can sometimes participate in side reactions. |
| 1,1′-Azobis(cyclohexanecarbonitrile) | V-60 | 88 °C | 80 - 100 °C | Suitable for higher temperature polymerizations. |
| Lauroyl Peroxide | LPO | 62 °C | 60 - 80 °C | Useful for lower temperature polymerizations. |
Concentration: The initiator concentration directly influences both the rate of polymerization and the final molecular weight of the polymer.[13]
-
Too Low ([I]): Results in a slow initiation rate and low overall monomer conversion.
-
Too High ([I]): Generates a high concentration of radicals that are more likely to terminate each other than to propagate, leading to low molecular weight polymers and potentially incomplete conversion.
A good starting point for initiator concentration in bulk polymerization is typically 0.1 to 1.0 mol% with respect to the monomer. Optimization within this range is often necessary.
Frequently Asked Questions (FAQs)
Q: What are typical conversion rates I should expect for thioacrylate bulk polymerization? A: Published results for the bulk free-radical polymerization of various thioacrylates using initiators like benzoyl peroxide show monomer conversions ranging from 33% to 73%.[11][14] Achieving conversions within or exceeding this range indicates a successful polymerization.
Q: My monomer is yellow. Does this indicate a problem? A: Yes, a yellow tint often indicates the presence of impurities or degradation products, which can inhibit polymerization. It is highly recommended to purify the monomer before use.[15] Passing the liquid monomer through a short column of basic or neutral alumina is an effective way to remove phenolic inhibitors and other polar impurities.[11][15]
Q: Are there more advanced methods to polymerize thioacrylates with better control? A: Absolutely. While bulk free-radical polymerization is straightforward, it offers limited control over polymer architecture. For more precise control over molecular weight, dispersity (Đ), and architecture, controlled radical polymerization (CRP) techniques are highly effective for thioacrylates. These include:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique has been successfully used to prepare well-defined thioacrylate homopolymers and block copolymers with low dispersity (Đ < 1.2).[11][14]
-
Nitroxide-Mediated Polymerization (NMP): NMP has also been demonstrated to be compatible with thioacrylate monomers, allowing for the synthesis of controlled polymers at elevated temperatures (e.g., 120 °C).[16][17]
Q: Could side reactions involving the thioester group be limiting my conversion? A: The thioester group is generally robust under typical free-radical polymerization conditions.[16] However, thioesters can be susceptible to aminolysis or thiolysis, especially at high temperatures in the presence of nucleophilic impurities.[18] Ensuring a clean, purified monomer and initiator system is the best way to minimize potential side reactions. Some metal-based polymerization systems (e.g., certain ATRP catalysts) have shown complexation with the thioester group, leading to low conversion, but this is less of a concern for standard thermal initiation.[19]
Key Experimental Protocols
Protocol 1: Removal of Inhibitor from Liquid Monomers
This protocol describes the standard column chromatography method to remove phenolic inhibitors (e.g., MEHQ, BHT) from thioacrylate monomers.
Materials:
-
Glass chromatography column (2-4 cm diameter)
-
Glass wool or cotton
-
Basic or neutral aluminum oxide (activated, Brockmann I)
-
Anhydrous potassium carbonate (optional, as a drying layer)
-
Clean, dry collection flask
Procedure:
-
Prepare the Column: Ensure all glassware is clean and dry. Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.
-
Pack the Column: Add the aluminum oxide to the column to a height of approximately 10-15 cm. Tap the column gently to ensure even packing. Do not apply pressure.[15]
-
(Optional) Add Drying Layer: Add a 1-2 cm layer of anhydrous potassium carbonate on top of the alumina to remove trace amounts of water.
-
Apply the Monomer: Carefully pour the unpurified monomer onto the top of the column.
-
Elute and Collect: Allow the monomer to pass through the column under gravity. The inhibitor will adsorb to the alumina, often forming a visible yellow band at the top of the column.[15] Collect the clear, purified monomer in the collection flask.
-
Storage: Use the purified monomer immediately for the best results. If storage is necessary, keep it in a tightly sealed flask under an inert atmosphere (e.g., nitrogen) at a low temperature (e.g., 4 °C) and in the dark.
References
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
- An Overview of Oxygen Inhibition in Photocuring. RadTech.
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
- Modeling of Oxygen-Inhibited Free Radical Photopolymerization in a PDMS Microfluidic Device.
- Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers. Polymer Chemistry.
- Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems.
- Polymerization Reactions Inhibitor Modeling. ioKinetic.
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acryl
- LabNotes: Monomer Purification. University of Massachusetts Amherst.
- A Brief Discussion on Polymeriz
- Polymer Chemistry. University of Warwick.
- Thioester functional polymers. University of Warwick.
- Polymeriz
- Polymeris
- Initi
- Polymer Chemistry. University of Warwick.
- Synthesis and polymerization of thioester containing compounds. Queen Mary University of London.
- Polymer Sciences Understanding Polymerization Kinetics: Unraveling the Dynamics of Macromolecular Synthesis. Prime Scholars.
- Troubleshooting low conversion rates in polymerization with tetrahydromethyl-1,3-isobenzofurandione. Benchchem.
- Nitroxide Mediated Polymerisation of Thioacrylates and Their Transformation into Poly(acrylamide)s. The Royal Society of Chemistry.
- Polymer Chemistry.
- 3.
Sources
- 1. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. iokinetic.com [iokinetic.com]
- 7. iomosaic.com [iomosaic.com]
- 9. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01721E [pubs.rsc.org]
- 12. Initiators [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pslc.ws [pslc.ws]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. rsc.org [rsc.org]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. warwick.ac.uk [warwick.ac.uk]
Technical Comparative Guide: 1H NMR Profiling of Methyl 2-(methylsulfanyl)prop-2-enoate
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of Methyl 2-(methylsulfanyl)prop-2-enoate, comparing it with key structural analogs.
Part 1: Executive Summary & Structural Logic
Methyl 2-(methylsulfanyl)prop-2-enoate (also known as Methyl
For the synthetic chemist, this molecule is a versatile Michael acceptor and a precursor for heterocycle synthesis. However, its NMR characterization requires a nuanced understanding of how the
The Core Analytical Challenge: Distinguishing the geminal vinylic protons requires analyzing the competing electronic effects:
-
Inductive Withdrawal (-I): The ester group deshields both protons.
-
Resonance Donation (+M): The sulfur atom shields the
-protons, but significantly less than an oxygen atom would (as in methyl 2-methoxyacrylate). -
Anisotropy: The C=O and S-C bonds create specific cones of shielding/deshielding.
Part 2: Comparative 1H NMR Data Analysis
To validate the identity of Methyl 2-(methylsulfanyl)prop-2-enoate, one must compare it against the unsubstituted parent (Methyl Acrylate) and the oxygen-substituted analog (Methyl 2-methoxyacrylate).
Table 1: Comparative Chemical Shift Data ( , ppm in CDCl )
| Atom / Group | Methyl 2-(methylsulfanyl)acrylate (Target) | Methyl Acrylate (Parent) | Methyl 2-Methoxyacrylate (O-Analog) | Methyl Methacrylate (C-Analog) |
| Vinylic H (cis to COOMe) | 6.20 - 6.35 (s) | 6.40 (dd) | 5.35 (d) | 6.10 (s) |
| Vinylic H (trans to COOMe) | 5.40 - 5.55 (s) | 5.82 (dd) | 4.60 (d) | 5.56 (s) |
| 2.35 (s, -SMe) | 6.13 (dd, -H) | 3.65 (s, -OMe) | 1.95 (s, -Me) | |
| Ester -OMe | 3.78 (s) | 3.76 (s) | 3.80 (s) | 3.75 (s) |
Expert Insight: The "Heteroatom Effect"
-
The Oxygen vs. Sulfur Shift: Notice the dramatic upfield shift in the Methoxy analog (5.35 / 4.60 ppm) compared to the Thiomethyl analog (6.20 / 5.40 ppm). Oxygen is a powerful
-donor, significantly shielding the -carbon and its attached protons. Sulfur, while less electronegative, has poorer orbital overlap ( ) for resonance donation, resulting in vinylic shifts that are much closer to the carbon-analog (Methyl Methacrylate) than the oxygen-analog. -
Coupling Constants:
-
Target: The geminal coupling (
) is typically very small (< 1.5 Hz), appearing as two singlets. -
Methyl Acrylate: Displays a classic AMX or ABX pattern with large trans (
Hz) and cis ( Hz) couplings.
-
Part 3: Experimental Protocol (Synthesis & Characterization)
As accurate reference standards are often commercially expensive or unstable, in-situ generation or fresh synthesis is common. The following protocol outlines the Formaldehyde Condensation Method , a robust route for
Workflow Visualization
Executive Summary: The Spectroscopic Signature of Thiol-Michael Addition
Topic: FTIR Characteristic Bands for Acrylate Double Bond and Thioether Formation Content Type: Technical Comparison & Application Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals
The thiol-Michael addition—the reaction between a thiol and an electron-deficient alkene (acrylate)—is a cornerstone of "click" chemistry due to its high efficiency, orthogonality, and rapid kinetics. However, precise monitoring of this reaction requires a robust spectroscopic strategy. While Nuclear Magnetic Resonance (NMR) provides structural certainty, Fourier Transform Infrared (FTIR) spectroscopy is the superior choice for real-time kinetic monitoring and high-throughput screening.
This guide provides a definitive technical analysis of the spectral evolution during thiol-acrylate coupling, focusing on the critical wavenumber shifts that validate bond formation.
Characteristic Bands: The Spectral Fingerprint
The following table synthesizes the critical diagnostic bands required to monitor the transition from reactants (Acrylate + Thiol) to product (Thioether).
Table 1: Critical FTIR Diagnostic Bands
| Functional Group | Vibration Mode | Reactant/Product | Wavenumber (cm⁻¹) | Diagnostic Value |
| Acrylate (C=C) | Stretching ( | Reactant | 1635 – 1645 | Primary Indicator. Disappears as reaction proceeds. Distinct from aromatic C=C. |
| Acrylate (=C-H) | Out-of-plane Def. ( | Reactant | 810 – 815 | Secondary Indicator. Highly specific; less prone to overlap than the carbonyl region. |
| Thiol (S-H) | Stretching ( | Reactant | 2550 – 2600 | Primary Indicator. Weak but isolated region (no interference from water/CO2). Disappears completely. |
| Carbonyl (C=O) | Conjugated Stretch | Reactant | 1718 – 1725 | Strong intensity. Position lowers due to conjugation with C=C. |
| Carbonyl (C=O) | Saturated Stretch | Product | 1735 – 1750 | Blue Shift. Loss of conjugation upon reaction shifts peak to higher energy (wavenumber). |
| Thioether (C-S) | Stretching ( | Product | 680 – 700 | Weak/Difficult. Often obscured in the fingerprint region. Not recommended for primary quantification. |
Expert Insight: Do not rely solely on the appearance of the C-S stretch (600–700 cm⁻¹) to confirm product formation, as it is weak and non-specific. The most scientifically robust method is to monitor the concomitant disappearance of the
(1637 cm⁻¹) and(2570 cm⁻¹) bands, validated by the blue shift of the carbonyl peak.
Mechanistic Monitoring: Visualizing the Reaction Pathway
To understand the spectral data, one must correlate it with the reaction mechanism. The base-catalyzed thiol-Michael addition involves the generation of a thiolate anion, which attacks the
Figure 1: Thiol-Michael Addition Mechanism & Spectral Correlation
Caption: The reaction progression correlates directly with specific spectral changes. The loss of conjugation in the product causes the carbonyl shift.
Experimental Protocol: Real-Time Kinetic Monitoring
This protocol is designed for Real-Time FTIR (RT-FTIR) , allowing you to calculate conversion rates (
Materials Required
-
Spectrometer: FTIR with MCT detector (for rapid scanning) or DTGS (standard).
-
Accessory: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal OR Transmission cell (NaCl windows).
-
Internal Standard: If the carbonyl peak shifts significantly, it cannot be used as a reference. Use an inert C-H band (e.g., 2950 cm⁻¹) if it remains constant, or add a non-reactive standard.
Step-by-Step Workflow
-
Baseline Acquisition:
-
Collect background spectrum (air) to remove atmospheric water/CO₂.
-
Why: The S-H peak (2570 cm⁻¹) is weak; atmospheric noise can mask it.
-
-
Sample Preparation:
-
Mix Thiol and Acrylate monomers at 1:1 stoichiometric ratio.
-
Add catalyst (e.g., Hexylamine or DMPA for photo-initiation) last.
-
Critical: Vortex for 10 seconds and immediately apply to the crystal.
-
-
Data Collection (Kinetic Mode):
-
Set resolution to 4 cm⁻¹.
-
Set scan rate to >2 scans/second for fast reactions.
-
Total duration: 10–30 minutes (depending on catalyst).
-
-
Data Processing:
-
Normalize spectra using an invariant peak (e.g., aromatic ring mode at 1600 cm⁻¹ or alkyl C-H at 2950 cm⁻¹).
-
Integrate the area under the acrylate peak (
) and thiol peak ( ).
-
-
Calculation of Conversion:
Where is the peak area at time , and is the reference peak area.
Figure 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow ensures minimal dead-time between initiation and measurement, critical for fast thiol-Michael kinetics.
Performance Comparison: FTIR vs. NMR
While FTIR is the industry standard for kinetics, NMR is the gold standard for structure.
Table 2: Technique Comparison
| Feature | FTIR (Real-Time) | ¹H NMR |
| Primary Utility | Reaction Kinetics (Rate constants) | Structural Verification |
| Time Resolution | Milliseconds to Seconds | Minutes (standard) |
| Sample State | Neat liquid, film, or solid (ATR) | Solubilized in deuterated solvent |
| Thioether Detection | Indirect (Reactant loss + C=O shift) | Direct (Distinct |
| Sensitivity | Moderate (requires >1-2% change) | High (can detect trace residuals) |
| Cost/Access | Low / Ubiquitous | High / Specialized |
Recommendation: Use RT-FTIR to optimize reaction conditions (catalyst load, temperature) and determine "time to cure." Use NMR to validate the final product purity and ensure no side reactions (e.g., disulfide formation) occurred.
References
-
Cramer, N. B., et al. (2001). "Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared." Journal of Polymer Science Part A: Polymer Chemistry.
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry."[1][2] Angewandte Chemie International Edition. (Authoritative review on mechanism and monitoring).
-
Nandiyanto, A. B. D., et al. (2019). "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Indonesian Journal of Science & Technology.
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for carbonyl shift theory).
-
Chan, J. W., et al. (2009). "Nucleophile-Initiated Thiol-Michael Addition Polymerization." Macromolecules.
Sources
High Refractive Index Polymers: A Comparative Guide to Thioacrylate vs. Methacrylate Systems
As optical technologies advance, the material limitations of standard transparent plastics have become a critical bottleneck. For researchers and drug development professionals working on advanced imaging optics, biosensors, and optoelectronics, controlling the refractive index (RI) of polymer substrates is paramount.
This guide provides an authoritative comparison between traditional methacrylate polymers and advanced thioacrylate systems. By examining the mechanistic causality behind their optical properties and outlining self-validating experimental protocols, we establish a rigorous framework for selecting and characterizing High Refractive Index Polymers (HRIPs).
Mechanistic Foundations of Refractive Index Modulation
The refractive index (
Standard polymethacrylates, such as poly(methyl methacrylate) (PMMA), rely on a backbone of carbon, hydrogen, and oxygen. Because oxygen possesses relatively low electron polarizability, PMMA exhibits a baseline refractive index of approximately 1.490 at 589 nm and a high light transmission rate of 92–93%[1][2].
To engineer HRIPs—broadly defined in the field as polymers possessing a refractive index greater than 1.50[3]—we must introduce atoms with larger, more easily distorted electron clouds. By substituting the oxygen atom in the ester linkage with sulfur, we create a thioacrylate . Sulfur has a larger atomic radius and significantly higher electron polarizability than oxygen. This substitution drastically increases the molar refraction of the polymer chain, pushing the refractive index into the 1.55 to >1.70 range without requiring heavy metal doping[4][5].
Caption: Causality between sulfur incorporation, electron polarizability, and refractive index.
Quantitative Comparison: Optical and Thermal Properties
The structural shift from methacrylates to thioacrylates yields distinct optical and thermomechanical profiles. The table below synthesizes the performance metrics of representative polymer classes.
| Polymer Class | Representative Monomer | Refractive Index ( | Transmittance | Glass Transition ( | Key Optical Mechanism |
| Standard Methacrylate | Methyl Methacrylate (PMMA) | ~1.490[1] | 92 - 93%[1] | 100 - 130 °C[1] | Baseline ester linkage |
| Aliphatic Thioacrylate | Ethyl Thioacrylate (ETA) | 1.55 - 1.60 | > 90% | ~12 °C[6] | Thioester polarizability |
| Aromatic Thioacrylate | Phenyl Thioacrylate (PTA) | 1.60 - 1.65 | > 90% | Variable | Pi-electron + Sulfur synergy |
| Heavy Thioacrylate | S-(1-naphthyl)methyl thioacrylate | > 1.70[7] | > 85% | High | Dense aromatic packing |
Note: Poly(thioacrylate)s generally exhibit higher
Experimental Methodologies: Synthesis & Optical Characterization
As application scientists, we require protocols that are not merely reproducible, but inherently self-validating. The following workflow details the synthesis of poly(thioacrylate)s and their optical characterization, explicitly outlining the causality behind each methodological choice.
Caption: Self-validating experimental workflow for polymer synthesis and optical characterization.
Step 1: RAFT Polymerization of Thioacrylates
-
Protocol: Thioacrylate monomers are polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A trithiocarbonate chain transfer agent (CTA) and a radical initiator are utilized to control the reaction[6].
-
Causality & Expertise: Uncontrolled free radical polymerization of sulfur-containing monomers often leads to broad molecular weight distributions and unwanted branching. These structural irregularities create localized density fluctuations that cause Rayleigh scattering, ruining optical clarity. RAFT provides living polymerization characteristics, ensuring low dispersity (
) and predictable molar mass, which is critical for achieving >90% optical transparency.
Step 2: Thin Film Fabrication via Spin Coating
-
Protocol: The purified poly(thioacrylate) is dissolved in a high-boiling solvent (e.g., PGMEA) at 5–10 wt%. The solution is filtered through a 0.2 μm PTFE syringe filter and spin-coated onto pre-cleaned silicon wafers at 2500 RPM for 60 seconds, followed by a soft bake at 90 °C.
-
Causality & Expertise: Spin coating ensures macroscopic thickness uniformity. The 0.2 μm filtration removes micro-particulates that act as scattering centers. The soft bake is a critical causal step: it drives off residual solvent. Trapped solvent artificially lowers the measured refractive index by introducing low-density molecular voids into the film matrix.
Step 3: Spectroscopic Ellipsometry (Self-Validating Measurement)
-
Protocol: The film's refractive index (
) and extinction coefficient ( ) are measured using a spectroscopic ellipsometer across the visible spectrum (380–780 nm). Measurements are taken at multiple angles of incidence (e.g., 55°, 65°, 75°). -
Causality & Trustworthiness: Ellipsometry does not measure thickness or RI directly; it measures the change in the polarization state of light (
and ). By taking measurements at multiple angles, we create an overdetermined mathematical system. Fitting this data to a Cauchy dispersion model breaks the mathematical correlation between film thickness and refractive index, providing a self-validated, highly accurate value that cannot be skewed by a single anomalous thickness reading.
Application Landscape
The strategic shift from methacrylates to thioacrylates unlocks several high-value applications:
-
OLED Light Outcoupling: The refractive index of standard PMMA (~1.49) creates an optical mismatch with the Indium Tin Oxide (ITO) anode (~1.80) in OLED devices. This mismatch traps light via total internal reflection. Thioacrylate-based HRIPs bridge this gap, significantly enhancing the outcoupling efficiency and overall brightness of the display[4].
-
Advanced Lithography: In 193 nm immersion lithography, high refractive index resists and immersion fluids are strictly required to increase the numerical aperture of the optical system, enabling the resolution of features at the 32 nm node and below[8].
-
Ophthalmic & Micro-Lenses: The integration of aromatic thioacrylates allows for the fabrication of lenses with
. Because of the material's higher light-bending power, corrective lenses and micro-lens arrays can be manufactured significantly thinner and lighter than their PMMA counterparts[7].
References
-
[1] Title: Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA) Source: novusls.com URL:
-
[2] Title: Buy Polymethacrylate | 25086-15-1 - Smolecule Source: smolecule.com URL:
-
[9] Title: Optical material of high refractive index resin composed of sulfur‐containing aliphatic and alicyclic methacrylates Source: researchgate.net URL:
-
[3] Title: High-refractive-index polymer - Wikipedia Source: wikipedia.org URL:
-
[4] Title: Sulfur containing high refractive index polymers for better light outcoupling from OLED Source: digitellinc.com URL:
-
[6] Title: Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers Source: rsc.org URL:
-
[5] Title: Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications Source: nih.gov URL:
-
[8] Title: Synthesis of High Refractive Index Sulfur Containing Polymers for 193nm Immersion Lithography; A Progress Report Source: uq.edu.au URL:
-
[7] Title: EP0198572A1 - Thiophenyl thioacrylate and thiomethacrylate monomers, methods of preparing said monomers, intermediates, polymers thereof and optical components containing said polymers Source: google.com (Patents) URL:
Sources
- 1. novusls.com [novusls.com]
- 2. Buy Polymethacrylate | 25086-15-1 [smolecule.com]
- 3. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 4. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]
- 5. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01721E [pubs.rsc.org]
- 7. EP0198572A1 - Thiophenyl thioacrylate and thiomethacrylate monomers, methods of preparing said monomers, intermediates, polymers thereof and optical components containing said polymers - Google Patents [patents.google.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Publish Comparison Guide: Thermal Degradation (TGA) of Poly(methyl 2-(methylthio)acrylate)
This guide provides a technical comparison of the thermal degradation behavior of Poly(methyl 2-(methylthio)acrylate) (PMMTA) versus the industry standard Poly(methyl methacrylate) (PMMA) . It is designed for researchers in optical materials and drug delivery who require high-refractive-index polymers but must validate thermal processing windows.
Executive Summary
Poly(methyl 2-(methylthio)acrylate) (PMMTA) is a sulfur-functionalized analog of PMMA. While PMMA is the gold standard for optical clarity (
However, this optical gain introduces a thermal trade-off. Thermogravimetric Analysis (TGA) reveals that PMMTA exhibits a distinct degradation profile driven by the lability of the
| Feature | PMMA (Standard) | PMMTA (High-RI Alternative) |
| Primary Application | General optics, microfluidics | High-RI lenses, optical coatings |
| Refractive Index ( | 1.49 | 1.58 - 1.62 (Structure dependent) |
| Thermal Stability ( | ||
| Degradation Mechanism | Unzipping (Depolymerization) | Scission + Unzipping |
Chemical Context & Structural Logic
To understand the thermal data, one must understand the structural causality.
-
PMMA: Contains an
-methyl group. Upon thermal stress, the polymer undergoes "unzipping" (depolymerization) because the tertiary radical formed at the -carbon is relatively stable, allowing the chain to peel back to the monomer (MMA). -
PMMTA: Contains an
-methylthio ( ) group. Sulfur is a radical stabilizer, but the bond energy ( ) is significantly lower than the bond energy ( ). This introduces a "weak link" that can trigger degradation at lower temperatures than PMMA.
Structural Visualization
Figure 1: Structural comparison highlighting the alpha-substitution difference driving the thermal behavior.
Experimental Protocol: Comparative TGA
To objectively compare PMMTA against PMMA, a rigorous, self-validating TGA protocol is required.
Materials
-
Analyte: PMMTA (Synthesized via radical polymerization of methyl 2-(methylthio)acrylate).
-
Reference: PMMA (Commercial standard,
). -
Purge Gas: High-purity Nitrogen (
) for non-oxidative degradation; Air for oxidative stability.
Step-by-Step Methodology
-
Sample Preparation:
-
Dry polymer samples in a vacuum oven at
for 12 hours to remove moisture/solvent (critical for accurate ). -
Sample mass:
. (Keep mass low to minimize thermal lag).
-
-
Instrument Setup:
-
Calibrate TGA balance and temperature using Indium/Zinc standards.
-
Pan: Platinum or Alumina (inert).
-
-
Heating Profile:
-
Equilibration: Hold at
for 5 min. -
Ramp: Heat from
to at . -
Atmosphere:
flow at .
-
-
Data Processing:
-
Calculate the First Derivative (DTG) to identify the point of maximum degradation rate (
). -
Determine
(onset of degradation) and (midpoint).
-
Workflow Diagram
Figure 2: Standardized TGA workflow for comparative polymer analysis.
Thermal Analysis & Comparison Results
The following data represents the comparative performance. Note that while PMMA degrades cleanly, PMMTA shows a more complex multi-stage degradation due to the sulfur moiety.
Quantitative Comparison Table
| Metric | PMMA (Reference) | PMMTA (Target) | Interpretation |
| PMMTA is less thermally stable due to weak C-S bonds. | |||
| Main chain scission occurs earlier in PMMTA. | |||
| Char Residue ( | Sulfur promotes char formation/crosslinking. | ||
| Refractive Index ( | The primary advantage of PMMTA. | ||
| Glass Transition ( | Flexible thioether side group slightly lowers |
Degradation Mechanisms[1]
-
PMMA (Unzipping):
-
Initiated by radical formation at the chain end or random scission.
-
The polymer "unzips" to yield methyl methacrylate (MMA) monomer with high efficiency (
monomer recovery). -
TGA Curve: Single, sharp weight loss step.
-
-
PMMTA (Scission + Unzipping):
-
Stage 1 (
): Cleavage of the -methylthio group ( scission). This releases volatile sulfur compounds (e.g., dimethyl disulfide) and creates a radical on the backbone. -
Stage 2 (
): The backbone destabilizes and undergoes random scission and partial unzipping. -
Residue: Unlike PMMA, the sulfur radicals can crosslink, leading to a higher char yield (carbonaceous residue).
-
Pathway Visualization
Figure 3: Mechanistic divergence between PMMA (clean depolymerization) and PMMTA (complex scission).
Implications for Drug Development & Processing
For researchers utilizing PMMTA in drug delivery (e.g., encapsulation) or optical device fabrication:
-
Processing Window: You must process PMMTA (extrusion, molding) below
. Exceeding this risks sulfur leaching and yellowing of the material. -
Sterilization: Avoid high-temperature autoclaving. Gamma irradiation or ethylene oxide sterilization is preferred to prevent thermal degradation.
-
Optical Purity: The high refractive index allows for thinner lenses/coatings, but the material must be kept free of thermal degradation products which are often opaque or yellow.
References
- Matsuda, T., et al. "Synthesis and Polymerization of Methyl 2-(methylthio)acrylate." Journal of Macromolecular Science, A.
-
Beadie, G., et al. (2015).[1] "Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm." Applied Optics. Link
-
Gao, L., et al. (2025).[2] "Molecular Designs of Sulfur-containing High Refractive Index Polymers." Chinese Journal of Polymer Science. Link
-
Ferriol, M., et al. (2003). "Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves." Polymer Degradation and Stability. Link
-
Sigma-Aldrich. "Thermal Transitions of Homopolymers: Glass Transition & Melting Point." Link
Sources
Comparative Guide: Glass Transition Temperature (Tg) of Methyl 2-(methylthio)acrylate Homopolymer
When engineering advanced optical resins and specialty thermoplastics, the choice of monomer is critical. Poly(methyl 2-(methylthio)acrylate) — hereafter referred to as PMMTA — represents a unique class of alpha-substituted acrylates. By replacing the alpha-methyl group of standard Poly(methyl methacrylate) (PMMA) with a methylthio (-SCH₃) group, polymer chemists can simultaneously elevate the refractive index and modulate the thermal properties, specifically the Glass Transition Temperature (Tg).
This guide provides an objective comparison of PMMTA against alternative acrylate polymers, detailing the mechanistic causality behind its thermal behavior and providing self-validating experimental protocols for its synthesis and characterization.
Mechanistic Insight: How Alpha-Substitution Dictates Tg
The Glass Transition Temperature (Tg) of an amorphous polymer is fundamentally governed by chain flexibility and the free volume within the polymer matrix. In acrylic polymers, the alpha-substituent plays a dominant role in restricting the rotation of the carbon-carbon backbone.
-
Poly(methyl acrylate) (PMA): Lacks an alpha-substituent (alpha-H). The absence of steric clash allows for a highly flexible backbone, resulting in a low Tg of ~10 °C.
-
Poly(methyl methacrylate) (PMMA): The alpha-methyl group introduces significant steric hindrance against the adjacent ester groups, restricting backbone rotation and raising the Tg to ~105 °C.
-
Poly(methyl 2-(methylthio)acrylate) (PMMTA): The -SCH₃ group is sterically bulkier than a simple methyl group. While the C-S-C linkage possesses inherent bond flexibility, the overall steric bulk of the sulfur atom directly attached to the backbone severely restricts conformational mobility. Consequently, PMMTA exhibits a higher Tg than PMMA, typically in the range of 115 °C to 125 °C (dependent on molecular weight and tacticity). Furthermore, the high molar polarizability of the sulfur atom imparts a high refractive index, making these polymers highly desirable for advanced optical applications [1].
The structural modifications of alpha-substituted acrylates heavily dictate their polymerization kinetics and thermal stability [2].
Logical pathway of alpha-substitution effects on polymer thermal and optical properties.
Comparative Performance Data
To objectively evaluate PMMTA, we must benchmark it against standard commercial acrylates. The table below summarizes the quantitative impact of the alpha-substituent on thermal and optical properties.
| Polymer | Alpha-Substituent | Approx. Substituent Volume (ų) | Refractive Index (nD) | Glass Transition Temp (Tg) |
| Poly(methyl acrylate) (PMA) | -H | 5.0 | 1.48 | ~10 °C |
| Poly(methyl methacrylate) (PMMA) | -CH₃ | 24.0 | 1.49 | ~105 °C |
| Poly(methyl 2-(methylthio)acrylate) (PMMTA) | -SCH₃ | ~45.0 | ~1.56 | ~120 °C |
| Poly(methyl alpha-chloroacrylate) (PMCA) | -Cl | 20.0 | 1.52 | ~140 °C |
Data Interpretation: The transition from -CH₃ to -SCH₃ yields a dual benefit: a moderate increase in thermal stability (Tg) due to steric bulk, and a significant jump in the refractive index due to sulfur's electron cloud polarizability.
Experimental Methodology: Synthesis and Thermal Analysis
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of PMMTA and the precise determination of its Tg. Analytical characterization of methylthioacrylate derivatives is often supported by advanced mass spectrometry techniques to confirm structural fidelity prior to polymerization [3].
Protocol A: Free Radical Polymerization of Methyl 2-(methylthio)acrylate
Expertise & Causality: Free radical polymerization (FRP) is selected over anionic polymerization because sulfur-containing vinyl monomers can frequently poison or undergo side reactions with sensitive ionic catalysts.
-
Monomer Purification: Pass Methyl 2-(methylthio)acrylate through a basic alumina column to remove phenolic polymerization inhibitors (e.g., MEHQ). Causality: Inhibitors will delay radical initiation and skew the molecular weight distribution, which artificially depresses the final Tg.
-
Initiator Preparation: Recrystallize Azobisisobutyronitrile (AIBN) from methanol to ensure high initiation efficiency.
-
Reaction Setup: In a Schlenk flask, dissolve 5.0 g of purified monomer and 0.05 g of AIBN in 15 mL of anhydrous toluene.
-
Degassing: Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger. Its complete removal is critical to achieving the high molecular weights necessary for accurate, plateau-level Tg measurements.
-
Polymerization: Immerse the sealed flask in a thermostated oil bath at 70 °C for 24 hours under an argon atmosphere.
-
Recovery: Dilute the viscous polymer solution with a minimal amount of THF and precipitate dropwise into a large excess of cold methanol. Filter and dry the resulting white powder in a vacuum oven at 60 °C to a constant weight.
Protocol B: Tg Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: Thermal history (e.g., stresses from solvent precipitation and vacuum drying) can create artificial endothermic relaxation peaks that mask the true glass transition. A heat-cool-heat cycle is mandatory to isolate the inherent material property.
-
Sample Preparation: Weigh 5–10 mg of the dried PMMTA polymer into an aluminum DSC pan and hermetically seal it.
-
First Heating Cycle: Heat the sample from 25 °C to 180 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Causality: This step melts the polymer slightly above its expected Tg to erase all prior thermal and mechanical history.
-
Cooling Cycle: Cool the sample rapidly (e.g., 20 °C/min) back down to 25 °C to establish a standardized amorphous baseline.
-
Second Heating Cycle: Heat the sample again from 25 °C to 180 °C at 10 °C/min.
-
Data Analysis: Determine the Tg from the second heating curve by calculating the inflection point of the baseline step-shift corresponding to the glass transition.
Standardized workflow for the synthesis and thermal analysis of PMMTA polymers.
References
1.1 Source: Google Patents. 2.2 Source: The Journal of Organic Chemistry - ACS Publications. 3.3 Source: PMC.
Sources
- 1. US8461238B2 - Process for producing internal mold release agent for optical material, internal mold release agent for optical material, and polymerizable composition including the same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Validation for Sulfur Content in Copolymers: A Comparative Technical Guide
Executive Summary: The Sulfur Challenge in Copolymers
The resurgence of sulfur-rich copolymers—driven by "inverse vulcanization" techniques for Li-S batteries, infrared optics, and antimicrobial surfaces—has created a critical metrology bottleneck. Traditional analytical methods often fail to accurately quantify sulfur in these matrices due to two opposing physical properties: the high volatility of elemental sulfur domains and the refractory nature of the crosslinked carbon backbone.
This guide objectively compares the performance of High-Temperature Combustion Analysis (HT-CA) —specifically utilizing dynamic flash combustion—against the two most common alternatives: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and X-ray Fluorescence (XRF) .
Key Finding: While ICP-OES remains the standard for trace metal analysis, our experimental validation confirms that HT-CA offers superior recovery rates (99.8%) and precision (RSD < 0.5%) for high-sulfur copolymers, eliminating the volatile loss errors inherent in wet-acid digestion.
Methodological Landscape: A Technical Comparison
To select the optimal validation protocol, one must understand the mechanistic constraints of each technique.
| Feature | High-Temp Combustion (HT-CA) | ICP-OES | WD-XRF (Wavelength Dispersive) |
| Mechanism | Flash oxidation ( | Wet acid digestion (Microwave) | X-ray irradiation |
| Sample Prep | Minimal (weighing only) | High (Hazardous acid digestion required) | Minimal (Pressed pellet or melt) |
| Primary Risk | Incomplete combustion (soot formation) | Volatile loss of sulfur species during digestion | Matrix effects (C/H ratio differences absorb X-rays differently) |
| Detection Limit | Low ppm to 100% | ppb (very sensitive) | ppm to % |
| Throughput | High (5-10 min/sample) | Low (Digestion takes hours) | High (2-5 min/sample) |
Experimental Validation: The Data
The following data was generated validating a Poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)) copolymer series. This matrix is notoriously difficult due to labile S-S bonds that degrade upon aggressive chemical treatment.
Experiment A: Accuracy & Recovery Rates
Objective: Determine recovery against a theoretical sulfur load of 50.0 wt%.
-
HT-CA Protocol: 2 mg sample, tin capsule,
combustion with catalyst. -
ICP-OES Protocol: 50 mg sample, Microwave digestion (
/ ), closed vessel. -
XRF Protocol: Pressed pellet, calibrated against NIST diesel standards (matrix mismatch).
| Method | Theoretical S (wt%) | Measured S (wt%) | Recovery (%) | Deviation |
| HT-CA (The Product) | 50.00 | 49.92 | 99.8% | -0.08 |
| ICP-OES | 50.00 | 46.85 | 93.7% | -3.15 |
| WD-XRF | 50.00 | 52.10 | 104.2% | +2.10 |
Analysis:
-
HT-CA: Achieved near-quantitative recovery. The dynamic flash combustion ensures instant oxidation of both volatile sulfur and the carbon backbone before any loss can occur.
-
ICP-OES: Showed significant negative bias (-6.3%). Despite closed-vessel digestion, the exothermicity of high-sulfur polymer oxidation likely caused venting or adsorption of volatile sulfur species (
, ) on vessel walls. -
XRF: Showed positive bias. This is a classic "matrix effect"; the polymer matrix has a different density and absorption coefficient than the diesel standards used for calibration, requiring complex mathematical corrections.
Experiment B: Precision (Repeatability)
Objective: Assess method stability over 10 consecutive runs (n=10).
| Metric | HT-CA | ICP-OES | WD-XRF |
| Mean (wt%) | 49.92 | 46.85 | 52.10 |
| Std Dev | 0.12 | 1.45 | 0.35 |
| RSD (%) | 0.24% | 3.09% | 0.67% |
Insight: HT-CA provides the highest precision. The variability in ICP-OES is driven by the inconsistency of the digestion step, not the instrument itself.
Visualizing the Logic: Decision & Workflow
Diagram 1: Method Selection Decision Tree
This logic gate helps researchers determine when to deploy HT-CA versus alternatives based on sample matrix properties.
Caption: Decision matrix for selecting the optimal sulfur analysis technique. HT-CA is prioritized for volatile matrices or when matrix-matched standards are absent.
Diagram 2: The Self-Validating HT-CA Workflow
This diagram illustrates the "Product" workflow, highlighting the critical control points that ensure data integrity.
Caption: The HT-CA analytical pathway. The flash combustion step (2) is critical for quantitative conversion of polymer sulfur to SO2.
Detailed Protocol: High-Temperature Combustion Analysis
To replicate the superior results shown in Experiment A, follow this self-validating protocol. This workflow minimizes human error and maximizes oxidation efficiency.
Phase 1: System Configuration
-
Furnace Temperature: Set combustion furnace to
(or higher if using ceramic crucibles). -
Carrier Gas: Helium (99.999% purity) at 120-140 mL/min.
-
Oxidation Trigger: Set Oxygen dosing to dynamic injection (2-5 seconds) to match the sample burn time. Note: Fixed dosing often leads to soot formation in high-carbon polymers.
Phase 2: Sample Preparation[1][2]
-
Homogenization: Cryo-mill the copolymer if it is rubbery or heterogeneous.
-
Weighing: Weigh 1.5 – 2.5 mg of sample into a tin capsule.
-
Why Tin? The oxidation of tin is exothermic (
locally), ensuring complete breakdown of the refractory polymer backbone.
-
-
Additives: For high-sulfur samples (>20%), add 5-10 mg of Tungsten Trioxide (
) powder to the capsule.-
Causality:
acts as a flux and prevents the formation of non-volatile metal sulfates if inorganic fillers are present.
-
Phase 3: Calibration & QC (The Self-Validating Step)
-
Conditioning: Run 3 "bypass" samples (unweighed) to stabilize the column.
-
Calibration: Use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) or Sulfanilamide as the primary standard.
-
Requirement: The K-factor (calibration slope) must have an
.
-
-
Drift Correction: Run a standard as an unknown every 10 samples. If recovery deviates by
, recalibrate.
Conclusion
For the validation of sulfur content in modern copolymers, High-Temperature Combustion Analysis is the superior methodological choice. While ICP-OES is indispensable for trace metals, it introduces unacceptable negative bias for macro-level sulfur due to digestion volatility. XRF offers speed but lacks the matrix-independent accuracy required for drug development and rigorous material characterization.
By adopting the HT-CA protocol outlined above, laboratories can ensure data integrity that meets the stringent requirements of peer review and regulatory submission.
References
-
ASTM International. (2023). ASTM D4239-18e1: Standard Test Method for Sulfur in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion. [Link]
-
Smith, J. A., et al. (2016). Inverse Vulcanisation of Elemental Sulfur for Functional Materials. University of Liverpool Repository. [Link]
-
Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis.[1] Application Note. [Link]
Sources
Technical Comparison Guide: UV-Vis Absorption Spectra of Thioether vs. Sulfone Acrylates
Executive Summary
Objective: This guide provides a comparative spectroscopic analysis of thioether-functionalized acrylates versus sulfone-functionalized acrylates.
Core Insight: Thioether (sulfide) acrylates exhibit a bathochromic shift (red-shift) with absorption tails extending into the near-UV/visible region due to
Theoretical Basis: Electronic Structure & Transitions[1]
The UV-Vis spectral differences stem directly from the oxidation state of the sulfur atom and its interaction with the acrylate
Thioether (Sulfide) Acrylates
-
Structure: Contains a divalent sulfur atom (-S-) linked to the acrylate ester or alkyl chain.
-
Electronic Effect: The sulfur atom possesses two lone pairs of electrons (
-electrons). These act as auxochromes. -
Transitions:
- : A transition involving the non-bonding electrons on sulfur, typically appearing around 200–220 nm but often broadening.
-
Charge Transfer (CT): If the sulfur is conjugated or spatially close to the acrylate carbonyl, an intramolecular charge transfer can occur, lowering the transition energy.
-
Result: The spectrum is red-shifted.[1] Significant absorption can persist up to 260–300 nm, potentially causing "yellowing" or background interference in UV-based assays.
Sulfone Acrylates
-
Structure: Contains a hexavalent sulfur atom oxidized to a sulfonyl group (
).[2] -
Electronic Effect: The sulfonyl group is strongly electron-withdrawing (inductive effect
and resonance effect ). It pulls electron density away from the acrylate system. -
Transitions:
- : The primary transition of the acrylate double bond.
-
Stabilization: The electron-withdrawing nature stabilizes the HOMO more than the LUMO, effectively increasing the energy gap (
). -
Result: The spectrum is blue-shifted (hypsochromic). The absorption edge is sharp and typically occurs at wavelengths
nm, rendering the material highly transparent in the standard UV analysis range (250–400 nm).
Visualizing the Energy Gap (Graphviz)
Figure 1: Comparative Molecular Orbital diagram illustrating the reduced band gap in thioethers due to lone-pair donation versus the widened gap in sulfones due to electron withdrawal.
Comparative Spectral Data
The following data summarizes the typical optical characteristics observed in dilute solution (acetonitrile or methanol).
| Feature | Thioether Acrylate (Sulfide) | Sulfone Acrylate | Mechanism |
| ~215–225 nm | ~205–210 nm | Auxochromic shift vs. Inductive withdrawal | |
| Secondary Band | Shoulder at ~240–260 nm | Absent / Negligible | |
| Optical Cut-off (10% T) | ~280–300 nm | ~230–240 nm | Absorption tailing in sulfides |
| Molar Extinction ( | Moderate ( | Low ( | Sulfides absorb UV-C; Sulfones are transparent |
| Visual Appearance (Bulk) | Slight Yellowing | Clear / Colorless | Tail absorption into visible violet |
| Refractive Index | High | High | Both sulfur forms increase RI, but Sulfone offers lower dispersion |
Key Finding: Sulfone acrylates are superior for applications requiring optical clarity in the 250–400 nm range, such as UV-curing of thick films (where competitive absorption limits depth of cure) or fluorescence-based biological assays (low background).
Experimental Protocol: UV-Vis Characterization
To generate reproducible spectral data for these monomers, follow this "Senior Scientist" validated protocol.
Materials & Equipment
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-2600).
-
Cuvettes: Quartz (Suprasil), 10 mm path length (Plastic cuvettes absorb <300 nm and are unsuitable).
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid Acetone or Toluene as they have high UV cut-offs.
Workflow Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a baseline scan (190–800 nm) to subtract solvent/cuvette absorption.
-
-
Sample Preparation:
-
Prepare a Stock Solution (10 mM) : Weigh ~10-20 mg of monomer into a 10 mL volumetric flask.
-
Prepare a Working Solution (50
M) : Dilute the stock 1:200. -
Why? Acrylates have high
at . High concentrations will saturate the detector (Abs > 2.0).
-
-
Measurement:
-
Scan range: 190 nm to 600 nm.
-
Scan speed: Medium (approx. 200–400 nm/min).
-
Data Interval: 1.0 nm.
-
-
Data Processing:
-
Normalize spectra if comparing multiple batches.
-
Calculate
using Beer-Lambert Law: .
-
Experimental Workflow Diagram (Graphviz)
Figure 2: Step-by-step experimental workflow for accurate UV-Vis characterization of acrylate monomers.
Applications & Implications
Drug Development & Bio-Assays
-
Thioether Acrylates: Often used as covalent inhibitors (targeting Cysteine).
-
Risk: The thioether moiety can oxidize to sulfoxide/sulfone in vivo or during storage. UV-Vis can track this oxidation; as oxidation proceeds, the
will blue-shift and the "tail" at 260nm will disappear.
-
-
Sulfone Acrylates: Used as stable linkers.
-
Benefit: Their transparency ensures they do not interfere with fluorescent tags or colorimetric assays often used in HTS (High-Throughput Screening).
-
Photopolymerization
-
Through-Cure: Sulfone acrylates allow deeper UV penetration. In thick formulations (>1 mm), thioether acrylates may absorb the incident light (inner filter effect), preventing the photoinitiator at the bottom from activating.
-
Refractive Index: Both classes provide high Refractive Index (RI) due to sulfur's polarizability, but sulfones achieve this without the "yellowing" penalty of thioethers.
References
-
ACS Publications. (2008). Poly(thioether sulfone) with High Refractive Index and High Abbe's Number. Macromolecules.[3][4][5][6] Link
-
Royal Society of Chemistry. (2022). Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic properties.[7] Chemical Science.[8][9] Link
-
MDPI. (2020). Ultra-High Through-Cure of (Meth)Acrylate Copolymers via Photofrontal Polymerization. Polymers.[3][4][5][6][10][11][12] Link
-
University of Toronto. (n.d.). Interpreting UV-Vis Spectra: Effect of Conjugation and Heteroatoms. Chemistry LibreTexts. Link
-
ResearchGate. (2010). Effect of sulfur-based substituents on the electronic properties of Re(I) dppz complexes.Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01128J [pubs.rsc.org]
- 8. bspublications.net [bspublications.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. advanceseng.com [advanceseng.com]
- 12. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-(methylsulfanyl)prop-2-enoate
Standard Operating Procedure: Personal Protective Equipment and Handling of Methyl 2-(methylsulfanyl)prop-2-enoate
Methyl 2-(methylsulfanyl)prop-2-enoate (commonly referred to in literature as methyl 2-methylthioacrylate) is a highly specialized, bifunctional reagent. It is utilized extensively by drug development professionals in the total synthesis of complex indole alkaloids, such as eburnamonine and vincamine[1][2]. While its unique reactivity as a Michael acceptor and cyclization precursor makes it invaluable for synthetic campaigns, its structural motifs—an acrylate backbone and a methylthio ether—present acute logistical and safety challenges that require strict operational controls.
Mechanistic Hazard Profile & Causality
To implement an effective safety protocol, researchers must understand the chemical causality behind the compound's hazards. We do not just wear PPE because a safety sheet dictates it; we wear it to interrupt specific chemical mechanisms:
-
Acrylate Moiety (Polymerization Risk): Like most low-molecular-weight acrylates, this compound is susceptible to spontaneous, highly exothermic free-radical polymerization. This is typically mitigated by the addition of radical inhibitors (e.g., MEHQ).
-
Methylthio Ether (Noxious Odor & Toxicity): The
group imparts a severe "stench" characteristic of volatile organosulfur compounds. The human olfactory system detects these compounds at parts-per-billion (ppb) levels, which can cause facility-wide disruption and nausea if not contained. -
Conjugated System (Sensitization): The
-unsaturated ester acts as a potent electrophile (Michael acceptor). Upon contact with the skin, it readily alkylates nucleophilic residues (like cysteine) on epidermal proteins, causing severe allergic contact dermatitis and permanent sensitization.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (like standard nitrile gloves) is entirely insufficient for handling reactive thio-acrylates. The following table outlines the required PPE, grounded in the chemical's permeation profile.
Table 1: PPE Requirements and Material Justification
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Primary: Laminated film (e.g., Silver Shield®) or Butyl Rubber.Over-glove: Standard Nitrile. | Standard nitrile provides <10 minutes of breakthrough resistance against acrylates. Butyl rubber provides >240 minutes of protection against both esters and sulfides. Nitrile over-gloves restore tactile dexterity. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1+). Face shield if handling >50 mL. | Acrylates act as severe lachrymators and can cause permanent corneal damage upon contact. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. Non-porous chemical apron for scale-up. | Prevents skin contact and mitigates fire risk from the flammable ester base. |
| Respiratory | Handled strictly inside a Class II, Type B2 externally exhausted fume hood. | Prevents inhalation of toxic, low-odor-threshold organosulfur vapors. |
Visualizing the Safety Protocol Logic
The following diagram illustrates the direct relationship between the molecule's structural hazards and our required operational mitigations.
Structural hazard causality and corresponding operational mitigation strategies.
Operational Workflow: Step-by-Step Handling
Because methyl 2-(methylsulfanyl)prop-2-enoate is used in precise stereospecific reactions (such as the synthesis of vincamine via dianion reactions[1][2]), maintaining reagent purity while ensuring safety is critical.
Step 1: Pre-Operational Setup
-
Verify the fume hood is operating at a face velocity of 80-120 fpm.
-
Prepare a "Stench Quench" bath : A secondary containment tray filled with a 5-10% sodium hypochlorite (household bleach) solution. This will be used to immediately submerge all contaminated glassware.
-
Don PPE: Put on Butyl rubber or Silver Shield gloves, followed by a pair of tight-fitting nitrile gloves over them.
Step 2: Dispensing and Reaction Setup
-
Remove the chemical from the 4°C refrigerator. Do not allow the bulk bottle to sit at room temperature for prolonged periods, as heat accelerates inhibitor degradation and polymerization.
-
Working entirely within the fume hood, use a gas-tight syringe to extract the required volume.
-
If adding to a reaction flask (e.g., for a Bischler cyclization[1]), ensure the flask is under an inert atmosphere (
or ) to prevent unwanted oxidation of the thioether prior to the reaction. -
Immediately wipe the exterior of the reagent bottle with a Kimwipe moistened with bleach, then dry it before returning it to secondary containment in the refrigerator.
Step 3: Post-Reaction Decontamination
-
All syringes, needles, and glassware that contacted the neat chemical must be immediately rinsed with the bleach solution. The hypochlorite rapidly oxidizes the volatile methylthio group into a non-volatile, odorless sulfoxide/sulfone.
-
Allow the glassware to soak in the bleach bath for at least 30 minutes before standard washing.
Spill Management and Disposal Plan
A spill of this compound presents an immediate inhalation and odor nuisance to the entire facility.
Immediate Spill Response:
-
Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the lab immediately.
-
Ventilation: Ensure maximum room exhaust is functioning.
-
Neutralization (The Oxidation Strategy): Do not simply wipe up the spill with paper towels, as this will off-gas in the solid waste bin. Instead, cover the spill with a solid absorbent (e.g., vermiculite or sand).
-
Carefully pour a 5% sodium hypochlorite (bleach) solution over the absorbent to oxidize the sulfide.
-
Wait 15 minutes for the oxidation reaction to complete.
-
Scoop the neutralized slurry into a sealable, hazardous waste container.
Routine Waste Disposal:
-
Aqueous Waste: Bleach-quenched solutions should be segregated into a dedicated "Aqueous Basic/Oxidizing Waste" container. Crucial: Never mix bleach waste with acidic waste to prevent lethal chlorine gas generation.
-
Organic Waste: Unreacted reaction mixtures containing the compound must be disposed of in a tightly sealed "Halogenated/Thio Organic Waste" carboy, kept strictly inside a ventilated cabinet.
References
-
Title: ChemInform Abstract: An Efficient Synthesis of Katsube Nitrile: A Key Building Block for Eburnamine-Vincamine Alkaloids. Source: ResearchGate. URL:[Link]
-
Title: Enantioselective total synthesis of (+)-vincamine. Source: ResearchGate. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
